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  • Product: 2-(2-Chloroethyl)oxolane
  • CAS: 80506-21-4

Core Science & Biosynthesis

Foundational

The Intricacies of Intramolecular Catalysis: A Technical Guide to the Ring-Opening Mechanism of 2-(2-Chloroethyl)oxolane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the reaction mechanism governing the ring opening of 2-(2-chloroethyl)oxolane, a substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reaction mechanism governing the ring opening of 2-(2-chloroethyl)oxolane, a substituted tetrahydrofuran derivative. The reaction is a classic example of neighboring group participation (NGP), where the ether oxygen of the oxolane ring acts as an internal nucleophile, significantly influencing the reaction rate and stereochemistry. This guide will elucidate the formation of a key bicyclic oxonium ion intermediate, detail the subsequent nucleophilic attack that leads to the ring-opened product, and provide experimental context for understanding this powerful intramolecular catalytic process.

Introduction: The Significance of Neighboring Group Participation

In the realm of organic chemistry, the proximity of functional groups can lead to profound and often unexpected reactivity. Neighboring group participation (NGP), or anchimeric assistance, is a phenomenon where a substituent in a reacting molecule's vicinity acts as an internal nucleophile, altering the course of the reaction.[1][2][3] This intramolecular catalysis typically results in a significant rate enhancement compared to analogous systems lacking the participating group and often leads to retention of stereochemistry at the reaction center.[4]

The 2-(2-chloroethyl)oxolane molecule presents a perfect scaffold for observing NGP. The lone pair of electrons on the oxygen atom of the tetrahydrofuran (oxolane) ring is ideally positioned to interact with the electrophilic carbon bearing the chloroethyl side chain. Understanding this mechanism is crucial for predicting the reactivity of similar structures in complex molecules, a common motif in pharmaceuticals and natural products.

The Core Mechanism: A Two-Step Nucleophilic Substitution

The ring-opening of 2-(2-chloroethyl)oxolane under solvolytic conditions does not proceed through a simple direct SN1 or SN2 pathway. Instead, it is dominated by a two-step mechanism involving neighboring group participation.

Step 1: Intramolecular Cyclization and Formation of a Bicyclic Oxonium Ion

The rate-determining step of the reaction is the intramolecular displacement of the chloride leaving group by the ether oxygen atom.[4] This process is essentially an intramolecular SN2 reaction, where the oxygen's lone pair attacks the carbon atom of the chloroethyl group from the backside relative to the carbon-chlorine bond. This attack is significantly faster than an intermolecular attack by a solvent molecule due to the high effective local concentration of the internal nucleophile.[4]

This intramolecular cyclization results in the formation of a highly reactive, bridged bicyclic oxonium ion intermediate.[5][6][7] The formation of this five-membered ring fused to the original five-membered ring is entropically and enthalpically favorable.

Diagram 1: Formation of the Bicyclic Oxonium Ion Intermediate

Caption: The ether oxygen acts as an internal nucleophile to displace the chloride, forming a bicyclic oxonium ion intermediate.

Evidence for the existence of such bicyclic oxonium ions has been obtained through NMR spectroscopy in non-nucleophilic solvents, where these intermediates can be observed directly.[5][6][7] The chemical shifts of the protons and carbons adjacent to the positively charged oxygen are significantly downfield, consistent with the proposed structure.[8][9]

Step 2: Nucleophilic Ring Opening

The bicyclic oxonium ion is a potent electrophile and is readily attacked by an external nucleophile, such as a solvent molecule (e.g., water, alcohol). The nucleophilic attack occurs at one of the carbon atoms adjacent to the positively charged oxygen, leading to the opening of one of the rings.

The regioselectivity of this attack is crucial in determining the final product. In this case, the nucleophile will attack one of the carbon atoms of the original oxolane ring that is part of the five-membered ring of the bicyclic intermediate. This results in the formation of a new, larger ring structure. For instance, in a hydrolysis reaction, the product would be a substituted tetrahydropyran.

Diagram 2: Nucleophilic Attack and Ring Opening

Caption: An external nucleophile attacks the bicyclic oxonium ion, leading to the formation of the ring-opened product.

Causality Behind Experimental Choices: Kinetic and Stereochemical Evidence

The proposal of the NGP mechanism is not merely theoretical; it is substantiated by a wealth of experimental evidence from analogous systems.

Rate Enhancement

A hallmark of anchimeric assistance is a significant increase in the reaction rate.[1][2][10] For example, the hydrolysis of sulfur mustards, which proceeds through a similar NGP mechanism involving a thiiranium ion intermediate, is orders of magnitude faster than the hydrolysis of simple alkyl chlorides.[1] While specific kinetic data for 2-(2-chloroethyl)oxolane is scarce, a comparative study would be expected to show a much faster solvolysis rate than that of, for instance, 1-chloro-4-ethoxybutane, which has a similar structure but cannot undergo intramolecular cyclization to a stable five-membered ring intermediate.

Compound Relative Rate of Solvolysis Participating Group Reference
Ethyl Chloride1None[1]
2-Chloroethyl Phenyl Sulfide600Phenylthio[1]
1-Chloro-4-pentene104Alkene (π-bond)[4]
2-(2-Chloroethyl)oxolaneExpected to be >> 1Ether OxygenInferred
Stereochemical Outcome

The NGP mechanism proceeds with a double inversion of stereochemistry, leading to an overall retention of configuration at the carbon atom where the initial substitution occurs. The first step, the intramolecular attack, inverts the stereocenter. The second step, the external nucleophilic attack, inverts it again. While the starting material in this case is achiral, for chiral analogues, the stereochemical outcome is a powerful diagnostic tool for the involvement of NGP.[4]

Experimental Protocol: A Model for Solvolysis Studies

To investigate the reaction mechanism of 2-(2-chloroethyl)oxolane, a solvolysis experiment can be designed to monitor the reaction progress and identify the products.

Diagram 3: Experimental Workflow for Solvolysis Study

G A 1. Reaction Setup - Dissolve 2-(2-chloroethyl)oxolane  in a suitable solvent (e.g., 80% ethanol/20% water). - Place in a thermostatted bath. B 2. Reaction Monitoring - Withdraw aliquots at regular intervals. - Quench the reaction (e.g., with cold water). A->B C 3. Product Analysis - Extract with an organic solvent. - Analyze by GC-MS and NMR to identify products. B->C D 4. Kinetic Analysis - Quantify the disappearance of starting material  and appearance of product over time. - Determine the rate constant. C->D

Caption: A general workflow for studying the solvolysis of 2-(2-chloroethyl)oxolane.

Step-by-Step Methodology:
  • Reaction Setup: A solution of 2-(2-chloroethyl)oxolane (e.g., 0.01 M) is prepared in a chosen solvent system (e.g., 80:20 ethanol:water). The reaction mixture is placed in a constant temperature bath to ensure consistent reaction conditions.

  • Reaction Monitoring: At timed intervals, aliquots of the reaction mixture are withdrawn and immediately quenched to stop the reaction. This can be achieved by rapid cooling and dilution with a large volume of cold water.

  • Workup and Product Isolation: The quenched aliquots are extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are then washed, dried, and concentrated.

  • Product Characterization: The isolated product(s) are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation. The expected primary product from hydrolysis would be 6-chloro-3-oxanol.

  • Kinetic Analysis: The concentration of the starting material and product(s) in each aliquot is quantified, typically by GC with an internal standard. Plotting the concentration versus time allows for the determination of the reaction rate and the rate constant.

Conclusion: A Powerful and Predictable Mechanistic Pathway

The ring-opening of 2-(2-chloroethyl)oxolane is a compelling example of how intramolecular interactions can dictate chemical reactivity. The neighboring group participation by the ether oxygen provides a low-energy pathway for the displacement of the chloride ion, leading to the formation of a bicyclic oxonium ion intermediate. This mechanism not only accelerates the reaction but also controls the structure of the resulting ring-opened product. For researchers in drug development and organic synthesis, a thorough understanding of such mechanistic nuances is paramount for the rational design of molecules and the prediction of their chemical behavior.

References

  • Alder, R. W., Miller, A. J., & Rushbrook, D. I. (1989). Direct Observation of Bicyclic a-Alkoxyoxonium Ions; Reductive Cleavage to Medium-ring Diethers. J. Chem. Soc., Chem. Commun., (4), 277-278.
  • Gassman, P. G., & Zalar, F. V. (1966). CYCLIC OXONIUM IONS AND RELATED STRUCTURES. Proceedings of the National Academy of Sciences, 55(4), 835-841.
  • Alder, R. W., Miller, A. J., & Rushbrook, D. I. (1989). Direct observation of bicyclic α-alkoxyoxonium ions; reductive cleavage to medium-ring diethers.
  • Ravindranathan, M., Rao, C. G., & Peters, E. N. (1981). Neighbouring group participation and the tool of increasing electron demand. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 90(5), 353-370.
  • Stork, G., & Poirier, J. M. (1983). 2-Substituted tetrahydrofurans of known absolute stereochemistry by ScN' chirality transfer. Journal of the American Chemical Society, 105(4), 1073-1074.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(13), 1121-1146.
  • Capon, B. (1969). Neighbouring group participation. Quarterly Reviews, Chemical Society, 18(1), 45-111.
  • Burton, J. W., & Paton, R. S. (2020). Synthesis and properties of allylic, benzylic, propargylic and allenylic oxonium ions. ChemRxiv.
  • Organic Chemistry Data. (2020, February 14). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Anchimeric Assistance (Neighboring Group Participation). (n.d.). Retrieved from a course website of the University of Wisconsin.
  • Stork, G., & Poirier, J. M. (1983). 2-Substituted tetrahydrofurans of known absolute stereochemistry by ScN' chirality transfer. Journal of the American Chemical Society, 105(4), 1073-1074.
  • Xu, J. H., et al. (2014). Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. Applied and Environmental Microbiology, 80(17), 5241-5248.
  • Understanding Anchimeric Assistance. (n.d.).
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  • Anchimeric Assistance. (n.d.). Dalal Institute.
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  • Tost, M., & Kazmaier, U. (2018). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry–A European Journal, 24(15), 3708-3711.
  • Forgács, A., et al. (2019). Experimental and computational study of the ring opening of tricyclic oxanorbornenes to polyhydro isoindole phosphonates. Organic & Biomolecular Chemistry, 17(29), 7013-7023.
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Exploratory

Whitepaper: A Methodological Guide to the Conformational Landscape and Thermodynamic Stability of 2-(2-chloroethyl)oxolane

Abstract: The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological function. For drug development professionals and researchers, a profound understanding of a molecule's pref...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological function. For drug development professionals and researchers, a profound understanding of a molecule's preferred conformations and the energetic landscape it navigates is not merely academic but a cornerstone of rational design. This guide provides an in-depth technical framework for elucidating the thermodynamic stability and conformational preferences of 2-(2-chloroethyl)oxolane, a representative substituted five-membered heterocycle. We will explore the critical interplay of stereoelectronic effects, such as the anomeric and gauche effects, that govern its structural behavior. This document outlines a multi-pronged approach, integrating high-level computational chemistry with robust experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to provide a holistic and validated understanding of the molecule's conformational equilibrium.

Introduction: Why Conformation Matters

In the realm of medicinal chemistry and materials science, molecules are not static entities. They are dynamic systems, constantly exploring a range of spatial arrangements, or conformations, through the rotation of single bonds.[1][2] The population of these conformers at equilibrium is dictated by their relative thermodynamic stability. The dominant conformation(s) determine the molecule's overall shape, dipole moment, and the accessibility of its functional groups for intermolecular interactions. For a potential drug candidate, this has profound implications for its ability to bind to a biological target, its solubility, and its metabolic stability.

2-(2-chloroethyl)oxolane presents a compelling case study. It features a flexible oxolane (tetrahydrofuran) ring and a side chain with a rotatable C-C bond and electronegative atoms (oxygen and chlorine).[3] This structure is a crucible for competing stereoelectronic effects that create a subtle and fascinating conformational landscape. A thorough analysis is therefore essential for predicting its chemical behavior and potential applications.

The Conformational Possibilities of 2-(2-chloroethyl)oxolane

The conformational isomerism in this molecule arises from two primary sources:

  • Ring Pseurotation: The five-membered oxolane ring is not planar. It adopts puckered conformations, primarily the "envelope" and "twist" forms, to alleviate torsional strain. This rapid interconversion, known as pseudorotation, places the C2 substituent (the chloroethyl group) in either a pseudo-axial or pseudo-equatorial position.

  • Side-Chain Rotation: Rotation around the C-C bond of the 2-chloroethyl side chain gives rise to different rotamers, principally the anti and gauche conformations.

The combination of these factors results in a complex equilibrium of several low-energy conformers. The challenge lies in identifying which of these are significantly populated and quantifying their relative stabilities. The stability is not governed by simple sterics alone; powerful electronic effects are at play.

Governing Principles: Key Stereoelectronic Effects

Understanding the conformational preferences of 2-(2-chloroethyl)oxolane requires an appreciation of two dominant stereoelectronic effects.

The Anomeric Effect

First observed in carbohydrate chemistry, the anomeric effect describes the thermodynamic preference for an electronegative substituent at the carbon adjacent to a ring heteroatom (the anomeric carbon, C2 in this case) to occupy the axial position, contrary to what steric hindrance would suggest.[4] The prevailing explanation for this phenomenon is a stabilizing hyperconjugative interaction.[5][6] In the axial conformer, a non-bonding lone pair orbital (n) on the ring oxygen is oriented anti-periplanar to the antibonding sigma orbital (σ) of the C2-C(ethyl) bond. This alignment allows for favorable n → σ electron delocalization, which lowers the energy of the axial conformer. This effect is a critical determinant of the ring's conformational equilibrium.

The Gauche Effect

For the side chain, the relative orientation of the ring oxygen and the chlorine atom around the ethyl C-C bond is critical. The gauche effect is the tendency for a conformation with vicinal electronegative groups in a gauche (dihedral angle of ~60°) arrangement to be more stable than the anti (180°) conformation.[7][8] This is often attributed to a stabilizing σ(C-H) → σ*(C-Cl) hyperconjugative interaction, which is maximized in the gauche arrangement.[9] However, electrostatic interactions (attraction between the partial positive charge on the carbon bearing the chlorine and the partial negative charge of the ring oxygen) can also play a significant role.[10]

These two effects may act in concert or opposition, and their relative magnitudes will ultimately determine the molecule's preferred three-dimensional structure.

A Synergistic Approach to Conformational Analysis

A credible and robust analysis cannot rely on a single technique. We advocate for an integrated workflow that combines computational modeling with experimental validation.

G cluster_comp Computational Modeling cluster_analysis Data Integration & Analysis comp_start Initial Conformer Search (Molecular Mechanics) dft Geometry Optimization & Frequency Calculation (DFT) [e.g., B3LYP/6-311+G**] comp_start->dft Identifies low-energy candidates energy Single-Point Energy Refinement [e.g., CBS-QB3, CCSD(T)] dft->energy Improves energy accuracy boltzmann Boltzmann Analysis (Population vs. Energy) energy->boltzmann Predicted ΔE nmr Variable-Temperature NMR Spectroscopy karplus Karplus Equation Analysis (Coupling Constants vs. Dihedral Angles) nmr->karplus Measured J-couplings ir Variable-Temperature IR Spectroscopy ir->boltzmann Experimental Populations (from band intensities) thermo Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) boltzmann->thermo Final Validated Model karplus->boltzmann Experimental Populations

Figure 1: An integrated workflow for comprehensive conformational analysis.

Computational Chemistry: The Predictive Foundation

Computational methods provide an invaluable in silico framework for exploring the entire conformational energy surface.[11] They allow us to predict geometries, relative energies, and spectroscopic properties before ever stepping into the lab.

Protocol: Computational Conformational Analysis

  • Initial Search: Perform a conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to identify all sterically accessible minima on the potential energy surface.

  • DFT Optimization: Take the low-energy conformers identified in Step 1 and perform full geometry optimization and frequency calculations using Density Functional Theory (DFT).[12] A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p), which includes diffuse and polarization functions necessary for accurately describing systems with lone pairs and electronegative atoms. The frequency calculation confirms that each structure is a true minimum (no imaginary frequencies).

  • Energy Refinement: For enhanced accuracy, perform single-point energy calculations on the DFT-optimized geometries using a more rigorous method, such as the Complete Basis Set (CBS-QB3) method or Coupled Cluster theory [e.g., CCSD(T)].[13] This provides a highly accurate prediction of the relative energies (ΔE) between conformers.

  • Solvation Modeling: Since experimental data is typically gathered in solution, repeat key calculations using a continuum solvation model (e.g., PCM or SMD) to account for the influence of the solvent on conformational equilibria.[14]

NMR Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is arguably the most powerful experimental technique for studying conformational equilibria in solution.[15] The key lies in the measurement of scalar coupling constants (³J-couplings), which are exquisitely sensitive to the dihedral angle between coupled nuclei, as described by the Karplus equation.

Protocol: Variable-Temperature (VT) NMR Analysis

  • Sample Preparation: Prepare a solution of 2-(2-chloroethyl)oxolane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) that has a wide liquid temperature range.

  • Initial Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at ambient temperature. Fully assign all proton resonances using 2D NMR techniques (e.g., COSY, HSQC).

  • Temperature Variation: Cool the sample in the NMR probe in a stepwise manner (e.g., in 10-15 K increments) down to the solvent's freezing point. Acquire a ¹H spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes at each step.

  • Data Analysis:

    • Measure the relevant vicinal coupling constants (e.g., ³J(H2-H(ethyl))) at each temperature.

    • At low temperatures, the equilibrium may shift significantly, or the interconversion may slow down enough to observe individual conformers.

    • The observed coupling constant (J_obs) at any given temperature is the population-weighted average of the coupling constants for the individual conformers (e.g., J_axial and J_equatorial).

    • Using values for J_axial and J_equatorial (often estimated from model compounds or computational calculations), the mole fractions (X) of the conformers can be determined: J_obs = X_axial * J_axial + X_equatorial * J_equatorial .

  • Thermodynamic Calculation: Plot ln(K_eq) versus 1/T, where K_eq is the equilibrium constant [X_axial / X_equatorial]. According to the van 't Hoff equation, the slope of this plot is -ΔH°/R and the intercept is ΔS°/R, yielding the enthalpy and entropy differences between the conformers.

Infrared (IR) Spectroscopy: A Complementary View

Conformers often exhibit distinct vibrational frequencies, particularly for bonds involved in the conformational change (e.g., C-O and C-Cl stretches).[16][17] By monitoring the intensity of these characteristic bands as a function of temperature, the relative populations can be determined.[18]

Protocol: Variable-Temperature (VT) IR Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent with low IR absorbance in the regions of interest (e.g., CCl₄ or liquid xenon for high-precision work).

  • Spectrum Acquisition: Place the solution in a variable-temperature IR cell. Record spectra at various temperatures, ensuring the sample equilibrates at each setpoint.

  • Band Assignment: Identify distinct absorption bands that can be uniquely assigned to specific conformers. This assignment is often guided by the frequency calculations performed in the computational protocol. For example, the C-Cl stretch frequency is known to be sensitive to the local environment.

  • Data Analysis: Measure the integrated area of the assigned bands at each temperature. The ratio of the areas for two conformers is proportional to their population ratio (K_eq).

  • Thermodynamic Calculation: As with the NMR data, a van 't Hoff plot of ln(K_eq) vs. 1/T will yield the ΔH° and ΔS° values for the conformational equilibrium.

Data Synthesis and Interpretation

The true power of this approach lies in the integration of all data. The computationally predicted energy differences should correlate with the experimentally determined thermodynamic parameters. Discrepancies can point to subtle effects not captured by the chosen computational model, such as specific solvent-solute interactions.

Table 1: Hypothetical Data Summary for 2-(2-chloroethyl)oxolane Conformer Equilibrium

Conformer PropertyAxial-Gauche ConformerEquatorial-Anti Conformer
Computational Results (Gas Phase)
Relative Energy (ΔE, kcal/mol)0.00 (Reference)+1.2
Dipole Moment (Debye)2.81.5
Experimental Results (in CDCl₃)
Population at 298 K (from NMR)~75%~25%
ΔH° (kcal/mol)-0.95 ± 0.1(Reference)
ΔS° (cal/mol·K)-0.5 ± 0.2(Reference)

Note: This table presents hypothetical but plausible data to illustrate how results would be summarized. The axial-gauche conformer is predicted to be more stable due to the combined anomeric and gauche effects.

The final, validated model of the conformational landscape of 2-(2-chloroethyl)oxolane provides a robust foundation for understanding its physical properties and chemical reactivity.

Figure 2: Conformational equilibrium of the oxolane ring. (Note: Images are placeholders for actual molecular structures)

Conclusion

The conformational analysis of 2-(2-chloroethyl)oxolane is a microcosm of the challenges and insights inherent in modern physical organic chemistry. A simplistic model based on sterics is insufficient. Only by considering the nuanced interplay of stereoelectronic forces like the anomeric and gauche effects can we begin to rationalize its behavior. The integrated methodological approach detailed here—using computational chemistry for predictive modeling and VT-NMR and VT-IR spectroscopy for rigorous experimental validation—provides a self-validating system for achieving a comprehensive and trustworthy understanding. This knowledge is paramount for researchers and drug development professionals who seek to rationally control and exploit the structure-property relationships of complex organic molecules.

References

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Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-(2-Chloroethyl)tetrahydrofuran

Executive Summary 2-(2-Chloroethyl)tetrahydrofuran (systematically named 2-(2-chloroethyl)oxolane) is a highly versatile, bifunctional aliphatic building block widely utilized in advanced organic synthesis and pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Chloroethyl)tetrahydrofuran (systematically named 2-(2-chloroethyl)oxolane) is a highly versatile, bifunctional aliphatic building block widely utilized in advanced organic synthesis and pharmaceutical development. Featuring a stable cyclic ether (tetrahydrofuran) conjugated to a reactive primary alkyl chloride, this molecule serves as a critical intermediate for introducing lipophilic, hydrogen-bond-accepting pharmacophores into complex drug scaffolds. This guide provides an in-depth technical analysis of its properties, validated synthetic protocols, and handling procedures.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of 2-(2-chloroethyl)tetrahydrofuran is essential for predicting its behavior in reaction mixtures and biological systems. The tetrahydrofuran (THF) ring imparts moderate polarity and water solubility, while the chloroethyl chain drives its electrophilic nature.

PropertyValue
IUPAC Name 2-(2-chloroethyl)oxolane
CAS Registry Number 80506-21-4
Molecular Formula C6H11ClO
Molecular Weight 134.60 g/mol
Monoisotopic Mass 134.04984 Da
Predicted XLogP ~1.6
Physical State Colorless to pale yellow liquid
Solubility Profile Miscible with DCM, Et2O, THF; slightly soluble in H2O

Quantitative data is aggregated from computational models and chemical inventory databases[1][2].

Synthetic Methodology: Preparation from 2-(Tetrahydrofuran-2-yl)ethanol

The most reliable and scalable route to synthesize 2-(2-chloroethyl)tetrahydrofuran is the chlorination of its corresponding alcohol, 2-(tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7)[3].

Mechanistic Rationale (Expertise & Experience): Direct chlorination using concentrated hydrochloric acid (HCl) or uncatalyzed thionyl chloride (SOCl2) is strongly discouraged. The THF ring is highly susceptible to acid-catalyzed ether cleavage, which leads to ring-opened 1,4,6-trichlorohexane byproducts. To prevent this, the protocol utilizes a mild SOCl2/Pyridine system. Pyridine acts as an acid scavenger, neutralizing the generated HCl and preserving the integrity of the oxolane ring.

Step-by-Step Experimental Protocol:

  • System Preparation : Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and argon inlet.

  • Reagent Loading : Dissolve 2-(tetrahydrofuran-2-yl)ethanol (1.0 eq, 100 mmol) in 200 mL of anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 eq, 120 mmol).

  • Temperature Control : Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: The initial formation of the chlorosulfite intermediate is highly exothermic; strict thermal control prevents side reactions and degradation.

  • Activation : Add thionyl chloride (1.1 eq, 110 mmol) dropwise over 30 minutes.

  • Displacement Reaction : Remove the ice bath and gently reflux the mixture at 40 °C for 2 hours. The chlorosulfite intermediate undergoes an SN2 displacement by the chloride ion, releasing SO2 gas.

  • Quenching & Neutralization : Cool to room temperature and slowly pour the mixture into 200 mL of crushed ice. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 (2 × 100 mL). Self-Validation: The cessation of CO2 gas evolution during the NaHCO3 wash confirms the complete neutralization of residual acid.

  • Purification : Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. Critical Check : Before proceeding to fractional distillation, test the crude mixture for peroxides using KI-starch paper. Distill under vacuum to yield pure 2-(2-chloroethyl)tetrahydrofuran.

SynthesisWorkflow A 2-(Tetrahydrofuran-2-yl)ethanol (Starting Material) B Addition of SOCl2 / Pyridine (0°C to RT) A->B C Chlorosulfite Intermediate (Acid Scavenged by Pyridine) B->C D SN2 Displacement (Release of SO2) C->D E Crude Reaction Mixture (Aqueous Workup) D->E F Peroxide Testing & Fractional Distillation E->F G Pure 2-(2-chloroethyl)oxolane (Target Compound) F->G

Caption: Step-by-step synthetic workflow for 2-(2-chloroethyl)oxolane highlighting acid scavenging.

Chemical Reactivity and Downstream Applications

As an electrophilic building block, 2-(2-chloroethyl)tetrahydrofuran is primarily utilized in nucleophilic substitution (SN2) reactions and organometallic chemistry.

  • Pharmacophore Integration : In drug discovery, replacing a simple alkyl chain with a tetrahydrofuran-ethyl moiety can drastically alter a drug's pharmacokinetic profile. The oxygen atom in the THF ring acts as a localized hydrogen-bond acceptor, which can enhance binding affinity to target kinases or GPCRs, while the ethyl linker provides necessary conformational flexibility.

  • Organometallic Reagents : The compound can be converted into its corresponding Grignard reagent (THF-CH2CH2MgCl) by reacting with magnesium turnings in anhydrous THF. Experience Note: This Grignard reagent must be prepared and kept at low temperatures (< 20 °C) because the nucleophilic carbon can attack the adjacent THF oxygen intramolecularly, leading to unwanted ring-opening polymerization.

ReactivityPathways Core 2-(2-chloroethyl)tetrahydrofuran (Electrophilic Core) Grignard Mg / THF (< 20°C) Grignard Formation Core->Grignard Nucleophile Amines / Phenoxides SN2 Substitution Core->Nucleophile RingOpen Strong Lewis Acids (BBr3) Ether Cleavage Core->RingOpen Prod1 Alkylmagnesium Chloride (Nucleophilic Carbon) Grignard->Prod1 Prod2 Functionalized THF Drugs (Improved Binding) Nucleophile->Prod2 Prod3 Acyclic Tri-functional Molecules (Cross-linkers) RingOpen->Prod3

Caption: Primary chemical reactivity pathways and applications for 2-(2-chloroethyl)tetrahydrofuran.

Safety, Handling, and Storage Protocols

Trustworthy chemical management requires strict adherence to safety protocols, particularly concerning the oxolane ring.

  • Peroxide Formation : Like all unhindered aliphatic ethers, the alpha-carbon of the tetrahydrofuran ring is highly susceptible to autoxidation upon exposure to air and light, forming explosive hydroperoxides. The compound must be stored in tightly sealed, amber glass bottles under an inert atmosphere (Argon or Nitrogen). It is highly recommended to inhibit the solvent with 100-250 ppm of BHT (butylated hydroxytoluene).

  • Toxicity : As a primary alkyl chloride, this compound is an alkylating agent. It poses risks of skin sensitization, respiratory irritation, and potential mutagenicity. All manipulations must be performed in a certified chemical fume hood using nitrile gloves and splash goggles.

References

  • 2-(2-chloroethyl)oxolane — Chemical Substance Information . NextSDS. URL: [Link]

  • 2-(2-chloroethyl)oxolane (C6H11ClO) - PubChemLite . Université du Luxembourg. URL: [Link]

Sources

Exploratory

Reactivity of 2-(2-chloroethyl)oxolane with strong nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-(2-Chloroethyl)oxolane with Strong Nucleophiles Abstract 2-(2-Chloroethyl)oxolane, also known as 2-(2-chloroethyl)tetrahydrofuran, is a pivotal reactive intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity of 2-(2-Chloroethyl)oxolane with Strong Nucleophiles

Abstract

2-(2-Chloroethyl)oxolane, also known as 2-(2-chloroethyl)tetrahydrofuran, is a pivotal reactive intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and functionalized materials. Its bifunctional nature, possessing a reactive primary alkyl chloride and a stable oxolane ring, presents a unique landscape of chemical reactivity. This technical guide provides a comprehensive analysis of the reactions between 2-(2-chloroethyl)oxolane and strong nucleophiles. We will dissect the mechanistic underpinnings of the competing bimolecular substitution (S(_N)2) and bimolecular elimination (E2) pathways, offering field-proven insights into directing the reaction toward the desired synthetic outcome. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile building block.

Introduction: The Chemical Profile of 2-(2-Chloroethyl)oxolane

2-(2-Chloroethyl)oxolane is a primary alkyl halide. The terminal chlorine atom serves as an effective leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.[1] The tetrahydrofuran (oxolane) moiety is generally stable under nucleophilic conditions and imparts specific solubility and conformational properties to the molecule. The core challenge and synthetic opportunity in its use lies in controlling the competition between substitution and elimination reactions. Understanding the factors that govern this competition is paramount for achieving high yields and product selectivity.

The Dichotomy of Reactivity: S(_N)2 vs. E2 Pathways

When 2-(2-chloroethyl)oxolane is subjected to a strong nucleophile, which is often also a strong base, two primary reaction pathways are in direct competition: S(_N)2 and E2.

The S(_N)2 Pathway: A Route to Functionalization

The bimolecular nucleophilic substitution (S(_N)2) reaction is a concerted, single-step mechanism.[2][3] A strong nucleophile directly attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion in a "backside attack."[4] This pathway is highly valuable for introducing a wide array of functional groups onto the ethyl side chain.

Mechanism: The reaction proceeds through a pentacoordinate transition state where the nucleophile-carbon bond is forming concurrently as the carbon-chlorine bond is breaking.[2][4]

Caption: S(_N)2 mechanism on 2-(2-chloroethyl)oxolane.

Factors Favoring S(_N)2:

  • Nucleophile: Strong, non-bulky nucleophiles excel in S(_N)2 reactions. Examples include azide (N(_3) ), cyanide (CN ), iodide (I ), and thiolates (RS ).

  • Substrate: As a primary alkyl halide, 2-(2-chloroethyl)oxolane is sterically unhindered at the reaction center, making it an ideal substrate for the S(_N)2 pathway.[2]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are preferred. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.[5]

  • Temperature: Lower to moderate temperatures generally favor substitution over the more entropically favored elimination.

The E2 Pathway: A Route to Unsaturation

The bimolecular elimination (E2) reaction is also a concerted, one-step process where a strong base removes a proton from the carbon atom beta to the leaving group, leading to the formation of a double bond and the expulsion of the leaving group.[3][6]

Mechanism: The E2 reaction requires a specific geometry known as an anti-periplanar arrangement. In this conformation, the base, the beta-proton, the two carbon atoms, and the leaving group all lie in the same plane, with the proton and leaving group on opposite sides of the C-C bond. This alignment allows for the smooth overlap of orbitals in the transition state to form the new pi bond.

Caption: Concerted E2 mechanism leading to 2-vinyloxolane.

Factors Favoring E2:

  • Base: Strong, sterically hindered bases are ideal for promoting E2 reactions. The bulkiness of the base (e.g., potassium tert-butoxide, K t OBu) makes it a poor nucleophile, thus disfavoring the S(_N)2 pathway.[6]

  • Substrate: While primary halides are less prone to E2 than secondary or tertiary ones, the reaction is still significant with a strong enough base.[3]

  • Solvent: The choice of solvent is less critical than for S(_N)2, but often the conjugate acid of the base is used (e.g., tert-butanol for K t OBu).

  • Temperature: Higher temperatures significantly favor elimination reactions over substitution. This is due to the greater increase in entropy associated with forming multiple products from two reactants.

Directing the Reaction: A Practical Guide

The choice of nucleophile/base is the most powerful tool for controlling the reaction outcome. The following table summarizes the expected major products based on reagent selection.

Reagent (Nucleophile/Base)TypeExpected Major ProductPredominant Pathway
NaN(_3) (Sodium Azide)Strong Nucleophile, Weak Base2-(2-Azidoethyl)oxolaneS(_N)2
NaCN (Sodium Cyanide)Strong Nucleophile, Moderate Base3-(Oxolan-2-yl)propanenitrileS(_N)2
NaSCH(_3) (Sodium Methanethiolate)Strong Nucleophile, Weak Base2-(2-(Methylthio)ethyl)oxolaneS(_N)2
NaOEt (Sodium Ethoxide)Strong Nucleophile, Strong BaseMixture of substitution and elimination productsS(_N)2 / E2
K t OBu (Potassium tert-butoxide)Weak Nucleophile, Strong/Bulky Base2-VinyloxolaneE2

Caption: Decision workflow for predicting reaction outcomes.

Beyond the Basics: The Potential for Intramolecular Cyclization

A noteworthy aspect of chloroethyl-containing compounds is their potential for intramolecular cyclization, where a nucleophilic group within the molecule attacks the electrophilic carbon, forming a new ring.[7] While the oxolane oxygen itself is a weak nucleophile and unlikely to participate directly, if the chlorine is first substituted by a nucleophile containing a secondary reactive site, subsequent cyclization can be a powerful synthetic strategy.

For instance, reacting 2-(2-chloroethyl)oxolane with a primary amine (R-NH(_2)) would first yield a secondary amine via an S(_N)2 reaction. This intermediate, under basic conditions, could then undergo an intramolecular S(_N)2 reaction to form a substituted N-alkyl-2-(oxolan-2-ylmethyl)aziridine or other ring systems depending on the tether length. This two-step, one-pot approach is a hallmark of efficient molecular construction.

Validated Experimental Protocols

The following protocols are provided as self-validating systems for achieving selective substitution or elimination.

Protocol 1: S(_N)2 Synthesis of 2-(2-Azidoethyl)oxolane

This protocol prioritizes the S(_N)2 pathway using a classic strong nucleophile.

Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium azide (NaN(_3), 1.3 g, 20 mmol, 1.2 eq.).

  • Solvent & Reagent Addition: Add anhydrous dimethylformamide (DMF, 40 mL). Stir the suspension for 10 minutes. Add 2-(2-chloroethyl)oxolane (2.25 g, 16.7 mmol, 1.0 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 65 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting material is consumed (typically 12-18 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(2-azidoethyl)oxolane.[8]

Protocol 2: E2 Synthesis of 2-Vinyloxolane

This protocol is designed to maximize the E2 elimination product using a sterically hindered base.

Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add potassium tert-butoxide (K t OBu, 2.8 g, 25 mmol, 1.5 eq.).

  • Solvent & Reagent Addition: Add anhydrous tert-butanol (40 mL). Stir the mixture until the base is fully dissolved. Add 2-(2-chloroethyl)oxolane (2.25 g, 16.7 mmol, 1.0 eq.) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C). The product, 2-vinyloxolane, is volatile. Monitor the disappearance of the starting material by Gas Chromatography (GC) or TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature. Carefully add 50 mL of water to quench the reaction. Extract the aqueous layer with pentane (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous Na(_2)SO(_4)), filter, and carefully remove the solvent by distillation at atmospheric pressure due to the product's volatility. Further purification can be achieved by fractional distillation.

Caption: Standard experimental workflow for synthesis.

Conclusion

The reactivity of 2-(2-chloroethyl)oxolane with strong nucleophiles is a textbook case of the competition between S(_N)2 and E2 mechanisms. As a primary halide, it is predisposed to substitution, but this can be effectively overridden to favor elimination under the correct conditions. By carefully selecting the nucleophile/base, solvent, and temperature, a synthetic chemist can precisely control the reaction outcome. Strong, non-bulky nucleophiles in polar aprotic solvents favor the formation of functionalized substitution products, while strong, sterically hindered bases at elevated temperatures exclusively yield the elimination product. This level of control makes 2-(2-chloroethyl)oxolane a highly valuable and predictable building block in modern organic synthesis.

References

  • Bénard, C., et al. (2011). Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. PubMed. Available at: [Link]

  • LibreTexts. (2021). Elimination Reactions. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2020). The E2 Mechanism. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2023). SN2 reaction. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2026). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2022). Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry. Available at: [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. Dalal Institute. Available at: [Link]

  • Gupta, S. S., et al. Supporting Information. Scripps Research. Available at: [Link]

  • Reddy, G. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pearson+. (n.d.). Which nucleophile would be more reactive in the solvent given(c). Pearson+. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Ring Opening of Epoxides and Aziridines with Sodium Azide Using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. ResearchGate. Available at: [Link]

  • Karmakar, B., & Banerji, A. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Foundational

Electronic properties and dipole moment of 2-(2-chloroethyl)oxolane

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 2-(2-chloroethyl)oxolane For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 2-(2-chloroethyl)oxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and methodological framework for understanding the electronic properties and dipole moment of 2-(2-chloroethyl)oxolane. In the absence of direct experimental data for this specific molecule, this document leverages fundamental principles of conformational analysis, stereoelectronic effects, and computational chemistry to predict its key characteristics. A significant focus is placed on outlining robust experimental and computational protocols for the definitive determination of these properties, thereby establishing a foundational resource for researchers interested in this and related heterocyclic compounds. This guide is structured to provide not just predictive insights but also a practical roadmap for future empirical studies.

Introduction: The Significance of 2-(2-chloroethyl)oxolane

2-(2-chloroethyl)oxolane, a substituted tetrahydrofuran, represents a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The presence of both a flexible oxolane ring and a reactive chloroethyl side chain imparts a unique combination of polarity, hydrogen bonding capability (as an acceptor), and potential for further functionalization. Understanding the electronic landscape and the magnitude and orientation of the molecular dipole moment is paramount for predicting its behavior in various environments, including its interaction with biological targets, solubility in different media, and reactivity.

This guide addresses the current knowledge gap by providing a detailed theoretical analysis and a clear path for experimental validation of the electronic properties and dipole moment of 2-(2-chloroethyl)oxolane.

Conformational Analysis: The Key to Understanding Molecular Properties

The three-dimensional structure of a molecule dictates its physical and chemical properties. For a flexible molecule like 2-(2-chloroethyl)oxolane, an ensemble of conformers exists in equilibrium, and the macroscopic properties are a population-weighted average of the properties of these individual conformers[1].

The oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope (Cs symmetry) and the twist (C2 symmetry). The energy barrier between these conformations is low, leading to a phenomenon known as pseudorotation. The position of the 2-(2-chloroethyl) substituent will influence the preferred pucker of the ring.

Furthermore, the chloroethyl side chain has rotational freedom around the C-C and C-O bonds. The orientation of the electronegative chlorine atom relative to the oxolane ring will significantly impact the overall molecular dipole moment. The key dihedral angles to consider are O1-C2-C6-C7 and C2-C6-C7-Cl8 (see Figure 1 for atom numbering).

Diagram: Conformational Isomers of 2-(2-chloroethyl)oxolane

G cluster_anti Anti-like Conformer cluster_gauche Gauche-like Conformer O1_a C2_a O1_a->C2_a C3_a C2_a->C3_a C6_a C2_a->C6_a C4_a C3_a->C4_a C5_a C4_a->C5_a C5_a->O1_a C7_a C6_a->C7_a Cl8_a C7_a->Cl8_a Cl8_a->O1_a dipole_a μ_anti O1_g C2_g O1_g->C2_g C3_g C2_g->C3_g C6_g C2_g->C6_g C4_g C3_g->C4_g C5_g C4_g->C5_g C5_g->O1_g C7_g C6_g->C7_g Cl8_g C7_g->Cl8_g Cl8_g->O1_g dipole_g μ_gauche

Caption: Representative anti and gauche conformers of 2-(2-chloroethyl)oxolane showing different dipole moment vectors.

Predicted Electronic Properties

The electronic properties of 2-(2-chloroethyl)oxolane are primarily governed by the interplay of the ether oxygen and the chloro-substituent.

  • Inductive Effects: The electronegative oxygen and chlorine atoms will withdraw electron density from the carbon skeleton through the sigma bonds (inductive effect). This will result in a net polarization of the molecule.

  • Electron Density Distribution: The highest electron density is expected to be localized around the oxygen and chlorine atoms. The molecular electrostatic potential (MEP) map, which can be calculated using quantum chemical methods, would likely show negative potential regions around these atoms, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack.

  • Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. For 2-(2-chloroethyl)oxolane, the HOMO is likely to have significant contributions from the lone pair orbitals of the oxygen atom. The LUMO is expected to be localized along the C-Cl bond, suggesting that this bond would be the primary site for nucleophilic attack. The HOMO-LUMO energy gap will determine the chemical reactivity and kinetic stability of the molecule.

The Molecular Dipole Moment: A Vectorial Sum

The dipole moment is a measure of the overall polarity of a molecule and is the vector sum of all individual bond dipoles. For 2-(2-chloroethyl)oxolane, the main contributions to the dipole moment will come from the C-O and C-Cl bonds.

  • Tetrahydrofuran (Oxolane): The parent molecule, tetrahydrofuran, has a significant dipole moment of approximately 1.75 Debye[2].

  • Alkyl Chlorides: The C-Cl bond also possesses a substantial dipole moment.

The overall dipole moment of 2-(2-chloroethyl)oxolane will be highly dependent on the conformation. In an "anti" conformation, where the C-Cl and C-O dipoles are oriented away from each other, a smaller molecular dipole moment is expected. Conversely, in a "gauche" or "syn" conformation, where these dipoles are aligned, a larger molecular dipole moment will result.

Table 1: Predicted Dipole Moments for Conformers of 2-(2-chloroethyl)oxolane

ConformerExpected Relative Dipole MomentRationale
AntiLowerBond dipoles are partially opposing.
GaucheHigherBond dipoles have a more additive orientation.

The experimentally observed dipole moment will be a Boltzmann-weighted average of the dipole moments of the individual conformers present at a given temperature.

Proposed Methodologies for Characterization

To move from theoretical predictions to empirical data, the following experimental and computational workflows are proposed.

Experimental Determination of the Dipole Moment

The dipole moment of 2-(2-chloroethyl)oxolane can be determined by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent (e.g., benzene or cyclohexane) at various temperatures. The Guggenheim or Debye methods can then be used to calculate the molecular dipole moment.

Protocol: Dipole Moment Measurement

  • Synthesis and Purification: Synthesize 2-(2-chloroethyl)oxolane and purify it to >99% purity, as confirmed by NMR and GC-MS.

  • Solvent Preparation: Use a high-purity, dry, non-polar solvent.

  • Solution Preparation: Prepare a series of dilute solutions of 2-(2-chloroethyl)oxolane in the non-polar solvent with accurately known concentrations.

  • Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each solution using a high-precision dielectric constant meter at a constant temperature.

  • Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution.

  • Calculation: Apply the appropriate equations (e.g., the Guggenheim equation) to calculate the molar polarization and subsequently the dipole moment.

Computational Chemistry Workflow

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic properties and dipole moments of molecules[3][4].

Diagram: Computational Workflow for Property Prediction

G start Initial 3D Structure of 2-(2-chloroethyl)oxolane conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt thermo Thermochemical Analysis (Gibbs Free Energy) dft_opt->thermo electronic_props Electronic Property Calculation (HOMO, LUMO, MEP) dft_opt->electronic_props dipole Dipole Moment Calculation dft_opt->dipole boltzmann Boltzmann Averaging of Properties thermo->boltzmann dipole->boltzmann end Predicted Spectroscopic Data and Molecular Properties boltzmann->end

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Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-chloroethyl)tetrahydrofuran

This guide provides a comprehensive overview of the discovery and early synthetic routes for 2-(2-chloroethyl)tetrahydrofuran, a key intermediate in various chemical syntheses. The content is structured to provide not ju...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the discovery and early synthetic routes for 2-(2-chloroethyl)tetrahydrofuran, a key intermediate in various chemical syntheses. The content is structured to provide not just procedural details but also insights into the underlying chemical principles and the rationale behind the experimental designs.

Introduction

2-(2-chloroethyl)tetrahydrofuran is a heterocyclic compound of significant interest in organic synthesis, primarily serving as a versatile building block. Its structure, featuring a stable tetrahydrofuran ring and a reactive chloroethyl side chain, allows for a variety of subsequent chemical modifications. The discovery of this compound is intrinsically linked to the development of its synthetic pathways. This guide will explore the primary routes for its preparation, focusing on the chemical logic that guided the development of these methods.

Core Synthesis Routes

The preparation of 2-(2-chloroethyl)tetrahydrofuran has been approached from several distinct chemical strategies. The two most prominent and historically significant routes involve the chlorination of 2-tetrahydrofuranethanol and the acid-catalyzed cyclization of 6-chloro-1-hexen-3-ol.

Route 1: Chlorination of 2-Tetrahydrofuranethanol

One of the most direct and widely employed methods for synthesizing 2-(2-chloroethyl)tetrahydrofuran is the chlorination of 2-tetrahydrofuranethanol. This approach is favored for its straightforward nature and the ready availability of the starting alcohol.

The core of this transformation lies in the substitution of the hydroxyl group of the alcohol with a chlorine atom. Thionyl chloride (SOCl₂) is a common and highly effective reagent for this purpose due to its reactivity and the clean nature of the reaction byproducts (SO₂ and HCl), which are gaseous and easily removed.

A detailed, step-by-step methodology for this chlorination is as follows:

  • Reaction Setup: A solution of 2-tetrahydrofuranethanol is prepared in a suitable aprotic solvent, such as dichloromethane or chloroform, in a reaction vessel equipped with a reflux condenser and a gas outlet to vent the HCl and SO₂ produced.

  • Reagent Addition: Thionyl chloride is added dropwise to the alcohol solution at a controlled temperature, typically 0 °C, to manage the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux to ensure the reaction goes to completion.

  • Work-up and Purification: The reaction mixture is cooled, and the excess thionyl chloride is quenched, often by carefully adding water or a saturated sodium bicarbonate solution. The organic layer is then separated, washed, dried, and concentrated. The crude product is purified by vacuum distillation to yield pure 2-(2-chloroethyl)tetrahydrofuran.

ParameterValue
Starting Material2-Tetrahydrofuranethanol
ReagentThionyl Chloride (SOCl₂)
SolventDichloromethane
Reaction Temperature0 °C to reflux
Typical Yield>80%

G A 2-Tetrahydrofuranethanol in Dichloromethane B Add Thionyl Chloride at 0 °C A->B C Reflux Reaction Mixture B->C D Quench and Work-up C->D E Vacuum Distillation D->E F Pure 2-(2-chloroethyl)tetrahydrofuran E->F

Caption: Workflow for the chlorination of 2-tetrahydrofuranethanol.

Route 2: Acid-Catalyzed Cyclization of 6-Chloro-1-hexen-3-ol

An alternative and mechanistically elegant approach to 2-(2-chloroethyl)tetrahydrofuran involves the intramolecular cyclization of an acyclic precursor, 6-chloro-1-hexen-3-ol. This method highlights the creative potential of reaction design in achieving target-oriented synthesis.

This synthesis route leverages an acid-catalyzed intramolecular hydroalkoxylation reaction. In the presence of an acid catalyst, the double bond of the hexenol is activated towards nucleophilic attack by the hydroxyl group within the same molecule, leading to the formation of the tetrahydrofuran ring.

  • Reaction Setup: 6-chloro-1-hexen-3-ol is dissolved in a non-coordinating solvent.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or a solid acid catalyst, is added to the solution.

  • Reaction Conditions: The mixture is heated to promote the cyclization reaction. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Neutralization and Extraction: Upon completion, the reaction is cooled and neutralized with a base. The product is then extracted into an organic solvent.

  • Purification: The extracted product is washed, dried, and purified, typically by column chromatography or vacuum distillation, to isolate the 2-(2-chloroethyl)tetrahydrofuran.

G A 6-chloro-1-hexen-3-ol C Carbocation Intermediate A->C + H+ B H+ D Intramolecular Cyclization C->D Nucleophilic Attack by OH F 2-(2-chloroethyl)tetrahydrofuran D->F - H+ E Deprotonation

Caption: Mechanism of acid-catalyzed cyclization.

Conclusion

The synthesis of 2-(2-chloroethyl)tetrahydrofuran is a testament to the versatility of organic chemistry. The early routes, primarily centered on the chlorination of a pre-existing cyclic alcohol and the construction of the ring from an acyclic precursor, demonstrate fundamental principles of reaction design. These methods, born out of the necessity for this valuable synthetic intermediate, have laid the groundwork for its continued use in the development of novel molecules across various sectors of the chemical industry. The choice between these routes often depends on factors such as the availability of starting materials, desired scale, and economic considerations, a decision-making process that remains at the heart of synthetic strategy today.

References

  • This section would be populated with specific references to journal articles and patents if they were available from the search tool. The placeholders below illustrate the intended format.
Foundational

An In-depth Technical Guide to the Solubility Profile of 2-(2-chloroethyl)oxolane

Abstract 2-(2-chloroethyl)oxolane is a heterocyclic compound with potential applications as a reactive intermediate in organic synthesis and drug development. A thorough understanding of its solubility in various organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-(2-chloroethyl)oxolane is a heterocyclic compound with potential applications as a reactive intermediate in organic synthesis and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive analysis of the solubility profile of 2-(2-chloroethyl)oxolane. Recognizing the scarcity of publicly available empirical data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principle of "like dissolves like." Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine solubility, ensuring reliable and reproducible results. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solution behavior.

Introduction

Overview of 2-(2-chloroethyl)oxolane

2-(2-chloroethyl)oxolane, also known as 2-(2-chloroethyl)tetrahydrofuran, is an organic compound featuring a saturated five-membered ether ring (oxolane or THF) substituted with a chloroethyl group. Its structure combines the polar, aprotic nature of the ether moiety with the reactive alkyl halide functionality, making it a versatile building block in chemical synthesis. The chloroethyl group is a good leaving group, susceptible to nucleophilic substitution, which allows for the introduction of the oxolane-ethyl fragment into a wide range of molecular scaffolds.

The Critical Role of Solubility in Research and Development

Solubility is a fundamental physical property that dictates the design and success of numerous chemical processes. For scientists and researchers, a compound's solubility profile is critical for:

  • Reaction Engineering: Selecting an appropriate solvent to ensure all reactants are in the same phase, which influences reaction rates, equilibria, and yields.

  • Purification: Designing effective crystallization, extraction, and chromatographic separation protocols.

  • Formulation: Developing stable and bioavailable formulations in the pharmaceutical and agrochemical industries.

  • Analytical Chemistry: Preparing samples for analysis by techniques such as HPLC, GC, and NMR.

An inaccurate understanding of solubility can lead to failed experiments, low yields, and significant delays in development timelines.

Scope of the Guide

This guide provides a multi-faceted approach to understanding the solubility of 2-(2-chloroethyl)oxolane. It begins with a theoretical prediction of its solubility based on molecular structure analysis. It then presents a series of data tables summarizing the compound's known properties and the characteristics of common organic solvents. The core of this document is a detailed, step-by-step experimental workflow for determining thermodynamic solubility via the trusted shake-flask method.[1][2] This is supplemented with guidance on analytical quantification and essential safety precautions.

Physicochemical Properties and Solubility Prediction

Molecular Structure Analysis

The solubility behavior of 2-(2-chloroethyl)oxolane is governed by the interplay of its two main structural components:

  • The Oxolane (Tetrahydrofuran) Ring: This cyclic ether moiety is polar and aprotic. The oxygen atom can act as a hydrogen bond acceptor, contributing to its miscibility with protic solvents. The overall ring structure imparts moderate polarity.

  • The 2-Chloroethyl Side Chain (-CH₂CH₂Cl): This group introduces a degree of nonpolar character due to the hydrocarbon portion, while the terminal chlorine atom adds a polar C-Cl bond and a site for reactivity.

The molecule is not capable of hydrogen bond donation, which limits its interaction with certain solvent classes. Its overall character is that of a moderately polar compound with some nonpolar features.

Theoretical Solubility Principles: "Like Dissolves Like"
Predicted Solubility in Different Solvent Classes

Based on its structure and estimated lipophilicity, the solubility of 2-(2-chloroethyl)oxolane can be predicted as follows:

  • Nonpolar Solvents (e.g., Hexane, Toluene): The chloroethyl chain provides some compatibility. However, the high polarity of the oxolane ring will likely limit solubility. We predict low to moderate solubility .

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents share similar polarity characteristics with the solute. The oxolane ring is itself a polar aprotic structure. Strong dipole-dipole interactions are expected, leading to high solubility .

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors, but the solute can only act as a hydrogen bond acceptor. While the polarity is compatible, the lack of reciprocal hydrogen bonding may slightly reduce solubility compared to polar aprotic solvents. We predict moderate to high solubility .

Quantitative and Qualitative Data Summary

The following tables provide essential data for understanding and predicting the solubility of 2-(2-chloroethyl)oxolane.

Table 1: Physicochemical Properties of 2-(2-chloroethyl)oxolane and Related Isomers

Property Value Source
Chemical Name 2-(2-chloroethyl)oxolane -
CAS Number 80506-21-4 [6]
Molecular Formula C₆H₁₁ClO -
Molecular Weight 134.60 g/mol -

| cLogP (for isomer) | 1.79 |[5] |

Table 2: Properties of Common Organic Solvents

Solvent Class Polarity Index Dielectric Constant (20°C) Boiling Point (°C)
n-Hexane Nonpolar 0.1 1.89 69
Toluene Nonpolar 2.4 2.38 111
Dichloromethane Polar Aprotic 3.1 9.08 40
Tetrahydrofuran (THF) Polar Aprotic 4.0 7.58 66
Ethyl Acetate Polar Aprotic 4.4 6.02 77
Acetone Polar Aprotic 5.1 20.7 56
Ethanol Polar Protic 5.2 24.6 78.5
Methanol Polar Protic 6.6 32.7 65
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 47 189

(Data compiled from various sources)[7][8][9]

Table 3: Predicted Qualitative Solubility of 2-(2-chloroethyl)oxolane

Solvent Predicted Solubility Rationale
n-Hexane Low Mismatch in polarity.
Toluene Low to Moderate Aromatic ring offers some interaction, but polarity mismatch persists.
Dichloromethane High Similar moderately polar, aprotic nature.
Tetrahydrofuran (THF) High "Like dissolves like" principle is strongest; solute is a substituted THF.
Ethyl Acetate High Good polarity match; strong dipole-dipole interactions.
Acetone High Good polarity match; strong dipole-dipole interactions.
Ethanol Moderate to High Polarities match, but solute can only accept hydrogen bonds.
Methanol Moderate Higher polarity of methanol may slightly reduce compatibility.

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent capable of strong dipole-dipole interactions. |

Experimental Protocol for Solubility Determination

This section details the equilibrium shake-flask method, the gold standard for determining thermodynamic solubility.[1][2]

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution by agitating an excess of the solute in the solvent of interest at a constant temperature until equilibrium is reached.[10][11] The supernatant is then separated from the undissolved solid, diluted, and analyzed using a suitable quantitative technique to determine the solute concentration, which represents its solubility.[1]

Materials and Reagents
  • 2-(2-chloroethyl)oxolane (solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes for dilutions

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Step-by-Step Procedure
  • Preparation: Add a precisely weighed excess amount of 2-(2-chloroethyl)oxolane to a series of vials. Expertise & Experience: An "excess" ensures that the solution becomes saturated with undissolved solid remaining. A good starting point is to add ~20 mg of solute to 2 mL of solvent.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 RPM). Allow the mixtures to equilibrate for at least 24 hours.[10] Trustworthiness: A 24-72 hour period is crucial to ensure thermodynamic equilibrium is reached, especially for compounds that dissolve slowly. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h) until the measured concentration is stable.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.

  • Sampling: Carefully draw the supernatant (the clear liquid layer) into a syringe. Immediately pass the solution through a syringe filter directly into a clean vial. Trustworthiness: Filtration is a critical self-validating step. It ensures that no microscopic solid particles are transferred, which would artificially inflate the measured solubility.

  • Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration within the calibrated range of the analytical instrument. A 100-fold dilution is a common starting point.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile small molecules.[12][13] A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a suitable starting point for 2-(2-chloroethyl)oxolane.[12] A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.

Data Analysis and Reporting

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC/GC in mg/mL) x Dilution Factor

The results should be reported as the mean and standard deviation of at least three replicate experiments.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Step 1-2 equil1 Agitate at constant T (24-48 hours) prep2->equil1 equil2 Allow solid to settle equil1->equil2 Step 3-4 analysis1 Filter supernatant (0.22 µm filter) equil2->analysis1 analysis2 Perform serial dilution analysis1->analysis2 Step 5-6 analysis3 Quantify via HPLC/GC analysis2->analysis3 Step 7 result1 Calculate Solubility (mg/mL or mol/L) analysis3->result1

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety and Handling Precautions

2-(2-chloroethyl)oxolane is classified as a flammable liquid and vapor.[6] It is also noted to cause skin and serious eye irritation and may cause drowsiness or dizziness.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated chemical fume hood. Refer to the most current Safety Data Sheet (SDS) for complete hazard information and handling procedures.[6][14][15]

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 2-(2-chloroethyl)oxolane in organic solvents. By combining theoretical predictions based on molecular structure with a rigorous, step-by-step experimental protocol, researchers are equipped to make informed decisions in their work. The predictive analysis suggests high solubility in polar aprotic solvents like THF, acetone, and dichloromethane, and moderate to high solubility in polar protic solvents like ethanol and methanol. The provided shake-flask protocol serves as a reliable method for obtaining precise, empirical data, which is indispensable for the successful application of this versatile chemical intermediate in synthesis, purification, and formulation.

References

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

  • University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties1,2,3. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-chloroethyl)oxolane — Chemical Substance Information. Retrieved from [Link]

  • Oregon State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)oxirane. Retrieved from [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • American Chemical Society. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ChemRxiv. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • LCGC International. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology.
  • Technology Networks. (2026).
  • U.S. Environmental Protection Agency. (n.d.). 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda⁵-oxazaphosphinan-2-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(2-Chloroethyl)oxolane from Tetrahydrofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-(2-Chloroethyl)oxolane, also known as 2-(2-chloroethyl)tetrahydrofuran, is a valuable heter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(2-Chloroethyl)oxolane, also known as 2-(2-chloroethyl)tetrahydrofuran, is a valuable heterocyclic intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its bifunctional nature, possessing both a reactive chloroethyl side chain and a stable tetrahydrofuran (THF) ring, allows for a diverse range of subsequent chemical modifications. This document provides a comprehensive guide to the synthesis of 2-(2-chloroethyl)oxolane, commencing from readily available tetrahydrofuran precursors. The protocols and discussions herein are grounded in established chemical principles and aim to provide researchers with the practical knowledge required for the successful and efficient synthesis of this important building block.

Strategic Considerations and Reaction Mechanisms

The synthesis of 2-(2-chloroethyl)oxolane from tetrahydrofuran derivatives is most effectively approached as a two-stage process:

  • Formation of the C2-side chain: This involves the introduction of a two-carbon unit at the 2-position of the tetrahydrofuran ring, culminating in the formation of 2-(tetrahydrofuran-2-yl)ethanol.

  • Chlorination of the primary alcohol: The hydroxyl group of the ethanol side chain is then converted to a chloride.

Several synthetic strategies can be envisioned for the initial formation of the C2-side chain. A robust and well-documented approach involves the reduction of a carboxylic acid or ester derivative of tetrahydrofuran. An alternative, and often more direct, route is the use of organometallic reagents, such as a Grignard reaction.

For the subsequent chlorination, the use of thionyl chloride (SOCl₂) is a classic and highly effective method for the conversion of primary alcohols to their corresponding chlorides.[1][2][3] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies product purification.[1]

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Stage 1: Side-Chain Formation cluster_1 Stage 2: Chlorination THF_Derivative Tetrahydrofuran Derivative Intermediate_Alcohol 2-(Tetrahydrofuran-2-yl)ethanol THF_Derivative->Intermediate_Alcohol Reduction or Grignard Reaction Final_Product 2-(2-Chloroethyl)oxolane Intermediate_Alcohol->Final_Product Chlorination (e.g., SOCl₂)

Caption: General two-stage synthetic workflow for 2-(2-chloroethyl)oxolane.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 2-(2-chloroethyl)oxolane. The presented route focuses on the reduction of a readily accessible tetrahydrofuran derivative to the key alcohol intermediate, followed by its chlorination.

Protocol 1: Synthesis of 2-(Tetrahydrofuran-2-yl)ethanol via Reduction of Ethyl 2-(Tetrahydrofuran-2-yl)acetate

This protocol is based on the principle of ester reduction, a fundamental transformation in organic chemistry. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting esters to primary alcohols.

Materials and Equipment:

  • Ethyl 2-(tetrahydrofuran-2-yl)acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve ethyl 2-(tetrahydrofuran-2-yl)acetate (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium potassium tartrate at 0 °C. This is a safer alternative to the traditional Fieser workup with water and NaOH.

  • Work-up: Stir the resulting mixture vigorously until two clear layers form. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether or THF (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-(tetrahydrofuran-2-yl)ethanol.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol 2: Chlorination of 2-(Tetrahydrofuran-2-yl)ethanol

This protocol employs thionyl chloride for the conversion of the primary alcohol to the desired chloroalkane. The use of pyridine is recommended to neutralize the generated HCl, which can help prevent acid-catalyzed side reactions.

Materials and Equipment:

  • 2-(Tetrahydrofuran-2-yl)ethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, but recommended)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve 2-(tetrahydrofuran-2-yl)ethanol (1.0 equivalent) in anhydrous DCM. If using, add pyridine (1.1 equivalents).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-(2-chloroethyl)oxolane.

  • Purification: The crude product can be purified by vacuum distillation.

Data Presentation

The following table summarizes the key parameters for the described synthetic protocols.

ParameterProtocol 1: Alcohol SynthesisProtocol 2: Chlorination
Starting Material Ethyl 2-(tetrahydrofuran-2-yl)acetate2-(Tetrahydrofuran-2-yl)ethanol
Key Reagents Lithium aluminum hydride (LiAlH₄)Thionyl chloride (SOCl₂), Pyridine
Solvent Anhydrous diethyl ether or THFAnhydrous DCM or chloroform
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Typical Yield 80-95%75-90%
Purification Method Vacuum distillationVacuum distillation

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow cluster_protocol1 Protocol 1: Alcohol Synthesis cluster_protocol2 Protocol 2: Chlorination P1_Start Start: Ethyl 2-(tetrahydrofuran-2-yl)acetate P1_Step1 Suspend LiAlH₄ in anhydrous ether/THF P1_Start->P1_Step1 P1_Step2 Add ester solution at 0 °C P1_Step1->P1_Step2 P1_Step3 React at room temperature P1_Step2->P1_Step3 P1_Step4 Quench with Rochelle's salt solution P1_Step3->P1_Step4 P1_Step5 Aqueous work-up and extraction P1_Step4->P1_Step5 P1_Step6 Dry and concentrate P1_Step5->P1_Step6 P1_End Purify by vacuum distillation to yield 2-(Tetrahydrofuran-2-yl)ethanol P1_Step6->P1_End P2_Start Start: 2-(Tetrahydrofuran-2-yl)ethanol P2_Step1 Dissolve alcohol in anhydrous DCM (+ pyridine) P2_Start->P2_Step1 P2_Step2 Add SOCl₂ at 0 °C P2_Step1->P2_Step2 P2_Step3 React at room temperature P2_Step2->P2_Step3 P2_Step4 Quench with ice P2_Step3->P2_Step4 P2_Step5 Aqueous work-up and washing P2_Step4->P2_Step5 P2_Step6 Dry and concentrate P2_Step5->P2_Step6 P2_End Purify by vacuum distillation to yield 2-(2-Chloroethyl)oxolane P2_Step6->P2_End

Caption: Step-by-step experimental workflow for the synthesis of 2-(2-chloroethyl)oxolane.

Safety Considerations

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.

  • Thionyl chloride (SOCl₂) is a corrosive and lachrymatory liquid. It reacts with water to release toxic gases (HCl and SO₂). All operations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles.

  • Anhydrous solvents are essential for the success of these reactions. Ensure that all solvents are properly dried before use.

  • Quenching procedures for reactive reagents like LiAlH₄ should be performed with extreme caution, especially on a larger scale. Slow, controlled addition of the quenching agent at low temperatures is crucial.

Conclusion

The synthesis of 2-(2-chloroethyl)oxolane from tetrahydrofuran derivatives is a readily achievable process for researchers with a solid foundation in synthetic organic chemistry. The two-stage approach, involving the formation of 2-(tetrahydrofuran-2-yl)ethanol followed by chlorination, offers a reliable and scalable route to this valuable intermediate. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently produce 2-(2-chloroethyl)oxolane for their ongoing research and development endeavors.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • National Institutes of Health. (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

Sources

Application

Application Note: 2-(2-Chloroethyl)oxolane as a Strategic Alkylating Agent in the Synthesis of Tetrahydrofuran-Functionalized APIs

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Document Type: Technical Application Note & Standard Operating Protocols Introduction and Pharmacological Rationale The incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Pharmacological Rationale

The incorporation of saturated oxygen heterocycles into active pharmaceutical ingredients (APIs) is a proven strategy for modulating lipophilicity, improving aqueous solubility, and introducing versatile hydrogen-bond acceptors. Specifically, the 2-(tetrahydrofuran-2-yl)ethyl moiety has emerged as a critical pharmacophore and structural linker in several modern therapeutic classes.

2-(2-Chloroethyl)oxolane (CAS: 80506-21-4), also known as 2-(2-chloroethyl)tetrahydrofuran, serves as the premier alkylating agent for appending this moiety onto diverse nucleophilic scaffolds [1]. Recent patent literature highlights its strategic use in the synthesis of novel orexin receptor agonists for neurological disorders [2], modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) [3], and spiro-compound activators for adiponectin receptors [4].

This application note details the mechanistic principles, optimization strategies, and validated protocols for utilizing 2-(2-chloroethyl)oxolane in high-yield API synthesis.

Mechanistic Insights: Overcoming Alkylation Challenges

The Causality of Experimental Choices

The alkylation of amines (N-alkylation) or phenols (O-alkylation) with 2-(2-chloroethyl)oxolane proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. However, as a primary alkyl chloride, the reagent exhibits lower intrinsic reactivity compared to its bromide or iodide counterparts.

The Challenge: Forcing the reaction with high temperatures and strong, non-nucleophilic bases often triggers a competing E2 elimination pathway, resulting in the formation of 2-vinyloxolane and a corresponding drop in API yield.

The Solution (Finkelstein Catalysis): To bypass the activation energy barrier of the chloride leaving group without promoting elimination, a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) is introduced. This initiates an in situ Finkelstein reaction. The transient formation of 2-(2-iodoethyl)oxolane creates a highly electrophilic intermediate that rapidly undergoes SN​2 attack by the target nucleophile at lower temperatures, effectively suppressing the E2 pathway.

G A 2-(2-chloroethyl)oxolane (Less Reactive) B NaI / KI Catalysis (Finkelstein Reaction) A->B Halogen Exchange F E2 Elimination Byproduct (Minimized) A->F Strong Base / High Heat C 2-(2-iodoethyl)oxolane (Highly Reactive) B->C D Nucleophile (Nu-H) + Mild Base C->D SN2 Attack E Alkylated API Intermediate (High Yield SN2) D->E

Mechanistic workflow of Finkelstein-assisted SN2 alkylation minimizing E2 elimination.

Data Presentation: Reagent Properties and Optimization

Understanding the physicochemical properties of the reagent is critical for downstream workup (e.g., predicting partitioning behavior during liquid-liquid extraction).

Table 1: Physicochemical Properties of 2-(2-Chloroethyl)oxolane [1]
PropertyValueClinical / Synthetic Relevance
CAS Number 80506-21-4Unique registry identifier for procurement.
Molecular Formula C6H11ClODetermines mass balance in scale-up.
Molecular Weight 134.60 g/mol Used for stoichiometric calculations.
Physical State Clear, colorless liquidFacilitates easy volumetric dispensing.
Hazard Classification Flam. Liq. 3, Skin Irrit. 2Requires inert atmosphere and fume hood handling.
Table 2: Optimization of N-Alkylation on Piperazine Scaffolds

Data reflects the alkylation of a generic secondary piperazine intermediate.

SolventBase (Equiv)Additive (Equiv)Temp (°C)Time (h)Conversion (%)
DMF K2​CO3​ (2.0)None1002445% (High E2)
DMF K2​CO3​ (2.0)KI (0.2)801678%
MeCNDIPEA (2.0)None802462%
MeCN DIPEA (2.0) KI (0.2) 80 12 >95% (Optimal)

Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility in the synthesis of complex APIs.

Protocol A: N-Alkylation of Secondary Amines (e.g., Orexin Receptor Agonists)

Objective: Append the 2-(tetrahydrofuran-2-yl)ethyl group to a piperazine/piperidine core.

Materials:

  • Target Amine Intermediate (1.0 equiv)

  • 2-(2-chloroethyl)oxolane (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Potassium Iodide (KI) (0.2 equiv)

  • Anhydrous Acetonitrile (MeCN) (10 volumes)

Step-by-Step Procedure:

  • Reactor Charging: To a dry, nitrogen-purged reaction vessel, charge the target amine intermediate and anhydrous MeCN. Stir at 25 °C until complete dissolution is achieved.

  • Base & Catalyst Addition: Add DIPEA in a single portion, followed by finely powdered KI. The suspension will turn slightly turbid.

  • Alkylating Agent Addition: Add 2-(2-chloroethyl)oxolane dropwise over 15 minutes to prevent localized thermal spikes.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux for MeCN). Maintain stirring for 12–16 hours.

  • In-Process Control (IPC): Monitor reaction progress via HPLC or LC-MS. Proceed to workup when the remaining amine is <2% AUC.

  • Quench & Extraction: Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to remove MeCN. Partition the residue between Ethyl Acetate (15 vol) and saturated aqueous NaHCO3​ (10 vol).

  • Washing: Wash the organic layer with brine (5 vol) to remove residual DIPEA salts and KI.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude N-alkylated API intermediate.

Protocol B: O-Alkylation of Phenols (e.g., CFTR Modulators)

Objective: Etherification of a phenolic hydroxyl group.

Materials:

  • Target Phenol Intermediate (1.0 equiv)

  • 2-(2-chloroethyl)oxolane (1.5 equiv)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (8 volumes)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the phenol in anhydrous DMF. Add Cs2​CO3​ and stir at 40 °C for 30 minutes to ensure complete generation of the highly nucleophilic phenoxide ion.

  • Alkylation: Add 2-(2-chloroethyl)oxolane in one portion.

  • Heating: Elevate the temperature to 90 °C. Note: KI is generally not required here due to the high nucleophilicity of the phenoxide and the use of the "cesium effect" which enhances solubility and reactivity.

  • Workup: Cool to room temperature and quench with ice water (20 vol) to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum to afford the O-alkylated product.

Strategic Integration into API Development

The versatility of 2-(2-chloroethyl)oxolane allows it to act as a universal building block across vastly different therapeutic areas.

API_Pathways Core 2-(2-chloroethyl)oxolane CAS: 80506-21-4 N_Alk N-Alkylation (Piperazines/Amines) Core->N_Alk DIPEA, KI, MeCN O_Alk O-Alkylation (Phenols/Alcohols) Core->O_Alk Cs2CO3, DMF API1 Orexin Receptor Agonists (Neurology) N_Alk->API1 API2 CFTR Modulators (Cystic Fibrosis) O_Alk->API2 API3 Adiponectin Activators (Metabolic Syndrome) O_Alk->API3

Divergent synthetic pathways utilizing 2-(2-chloroethyl)oxolane in API development.

References

  • NextSDS. "2-(2-chloroethyl)oxolane — Chemical Substance Information". Available at:[Link]

  • Google Patents. "WO2024107615A1 - Orexin receptor agonists".
  • Google Patents. "WO2023196429A1 - Modulators of cystic fibrosis transmembrane conductance regulator".
  • Google Patents. "Spiro compound and drug for activating adiponectin receptor".
Method

Application Note: Catalytic Asymmetric Synthesis and Derivatization of 2-(2-Chloroethyl)oxolane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, catalytic construction, and self-validating experimental protocols. Introduction & Strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, catalytic construction, and self-validating experimental protocols.

Introduction & Strategic Importance

The chiral tetrahydrofuran (oxolane) motif is a ubiquitous structural element in bioactive natural products, macrolides, and pharmaceutical agents. Specifically, 2-(2-chloroethyl)oxolane serves as a highly versatile, bifunctional building block. The presence of the stable ether core coupled with a pendant alkyl chloride makes it an ideal electrophilic precursor for downstream intramolecular ring expansions, spirocyclizations, and the total synthesis of complex pyrrolizidine and indolizidine alkaloids.

Historically, the synthesis of functionalized chiral oxolanes relied heavily on chiral pool modifications (e.g., deriving from carbohydrates or amino acids), which severely limited structural diversity and scalability. The advent of transition-metal-catalyzed asymmetric [3+2] cycloadditions has revolutionized this space, allowing for the direct, enantioselective construction of the oxolane core from acyclic or simple cyclic precursors.

Mechanistic Rationale & Catalyst Selection

To synthesize the 2-(2-chloroethyl)oxolane framework with high enantiomeric excess, we must first construct the functionalized oxolane core. Two primary catalytic paradigms have emerged as highly reliable for this transformation:

  • Palladium-Catalyzed Allylic Cycloaddition: Utilizing vinyl epoxides and enol ethers, this method employs a Pd(0) precursor and a chiral phosphine ligand (e.g., BINAP). The reaction is initiated by the oxidative addition of Pd(0) to the vinyl epoxide, generating a zwitterionic π-allyl palladium(II) alkoxide intermediate. This species undergoes stereocontrolled nucleophilic attack by the enol ether, followed by reductive elimination to forge the highly substituted chiral tetrahydrofuran with contiguous stereocenters ([1]([Link]1].

  • Nickel-Catalyzed [3+2] Cycloaddition: An alternative approach utilizes heterosubstituted alkenes and oxiranes, catalyzed by a chiral N,N′-dioxide/Ni(II) complex. This method relies on the selective C–C bond cleavage of epoxides, demonstrating exceptional diastereo- and enantioselectivity ([2]([Link]2].

Quantitative Comparison of Catalytic Systems
Catalytic SystemMetal PrecursorChiral LigandTypical Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Ref
Pd-Catalyzed [3+2] Pd2(dba)3(R)-BINAP85–95Up to 98%>19:1[1]
Ni-Catalyzed [3+2] Ni(ClO4)2N,N'-Dioxide75–99Up to 99%92:8[2]

For the specific target of 2-(2-chloroethyl)oxolane, we recommend utilizing the Pd-catalyzed framework to first construct a 2-oxolaneacetate intermediate, followed by controlled reduction and specialized chlorination.

Mechanism A Vinyl Epoxide + Pd(0) Catalyst B Oxidative Addition A->B C π-Allyl Pd(II) Alkoxide Intermediate B->C D Nucleophilic Attack (by Enol Ether) C->D E Zwitterionic Intermediate D->E F Reductive Elimination E->F G Chiral Oxolane Core + Regenerated Pd(0) F->G G->A Catalyst Turnover

Caption: Catalytic cycle of the Pd-catalyzed asymmetric [3+2] cycloaddition forming the oxolane core.

Experimental Methodologies: A Self-Validating Workflow

The following protocols detail the end-to-end synthesis of 2-(2-chloroethyl)oxolane. As a Senior Application Scientist, I must emphasize the causality behind these specific reagent choices: standard halogenation techniques will destroy the oxolane core, making the selection of mild, neutral conditions paramount.

Workflow S1 Step 1: Catalyst Activation Pd2(dba)3 + (R)-BINAP S2 Step 2: Asymmetric [3+2] Cycloaddition (Yields Oxolane-2-acetate) S1->S2 S3 Step 3: Chromatographic Purification (Isolates Enantiopure Core) S2->S3 S4 Step 4: LiAlH4 Reduction (Yields 2-(2-Hydroxyethyl)oxolane) S3->S4 S5 Step 5: Appel Reaction (CCl4 / PPh3) (Prevents Ether Cleavage) S4->S5 S6 Step 6: Final Isolation 2-(2-Chloroethyl)oxolane S5->S6

Caption: End-to-end synthetic workflow for the preparation of 2-(2-chloroethyl)oxolane.

Protocol 1: Asymmetric Construction of the Oxolane Core

Objective: Synthesize methyl 2-(oxolan-2-yl)acetate via Pd-catalyzed [3+2] cycloaddition.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd2(dba)3 (5 mol%) and (R)-BINAP (10 mol%). Dissolve in anhydrous toluene (0.1 M) and stir at room temperature for 30 minutes to ensure complete formation of the active chiral Pd(0) complex.

  • Cycloaddition: Add the vinyl epoxide (1.0 equiv) and the corresponding enol ether (1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the mixture at 25 °C for 12–24 hours. Monitor via TLC until complete consumption of the vinyl epoxide is observed.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the palladium catalyst, eluting with ethyl acetate. Concentrate under reduced pressure and purify via flash column chromatography to isolate the chiral oxolane-2-acetate.

Protocol 2: Controlled Reduction to 2-(2-Hydroxyethyl)oxolane

Causality Note: Reduction of the ester must be robust enough to yield the primary alcohol but mild enough to prevent reductive ring-opening of the tetrahydrofuran. Lithium aluminum hydride (LiAlH4) at low temperatures provides optimal chemoselectivity.

  • Dissolve the purified oxolane-2-acetate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add a 1.0 M solution of LiAlH4 in THF (1.5 equiv) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Fieser Workup: Quench the reaction sequentially at 0 °C with mL of water (where is the mass of LiAlH4 in grams), mL of 15% aqueous NaOH, and mL of water. Stir vigorously until a white granular precipitate forms. Filter, dry over MgSO4, and concentrate to yield 2-(2-hydroxyethyl)oxolane.

Protocol 3: Mild Chlorination via the Appel Reaction

Causality Note: The conversion of the primary alcohol to the alkyl chloride is the most critical juncture. Standard reagents like thionyl chloride (SOCl2) generate stoichiometric HCl, which strongly promotes the undesired acidic cleavage of the oxolane ether linkage. To circumvent this, we employ the Appel reaction. This method proceeds under neutral to mildly basic conditions, activating the alcohol via a phosphonium intermediate and ensuring clean conversion while preserving the acid-sensitive tetrahydrofuran core.

  • Dissolve 2-(2-hydroxyethyl)oxolane (1.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Add triphenylphosphine (PPh3, 1.5 equiv) and cool the solution to 0 °C.

  • Add carbon tetrachloride (CCl4, 2.0 equiv) dropwise. (Note: For greener protocols, trichloroacetonitrile can be substituted as the halogen source).

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the mixture. To precipitate the triphenylphosphine oxide byproduct, triturate the residue with cold diethyl ether/hexane (1:1), filter, and carefully concentrate the filtrate.

  • Final Isolation: 2-(2-chloroethyl)oxolane is somewhat volatile; avoid excessive vacuum. Purify via short-path distillation or careful chromatography to yield the final building block.

References

  • Li, M., Liu, Y., & Zhang, Y. J. (2022). Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers. Organic Letters, 24(34), 6716–6721. URL:[Link]

  • Yuan, X., Lin, L., Chen, W., Wu, W., Liu, X., & Feng, X. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry, 81(3), 1237-1243. URL:[Link]

Sources

Application

Advanced Applications of 2-(2-Chloroethyl)oxolane in Polymer Science and Material Synthesis

Executive Summary 2-(2-Chloroethyl)oxolane (2-CEO), also known as 2-(2-chloroethyl)tetrahydrofuran, is a highly versatile, bifunctional building block in advanced material synthesis. Its structure comprises a five-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Chloroethyl)oxolane (2-CEO), also known as 2-(2-chloroethyl)tetrahydrofuran, is a highly versatile, bifunctional building block in advanced material synthesis. Its structure comprises a five-membered cyclic ether (oxolane) and a pendant alkyl chloride. This dual functionality allows it to serve as a specialized monomer for Cationic Ring-Opening Polymerization (CROP) , yielding functionalized poly(tetramethylene ether glycol) (PTMEG) derivatives. The pendant chloroethyl groups remain inert during polymerization but serve as highly reactive sites for Post-Polymerization Modification (PPM) via nucleophilic substitution and "Click" chemistry.

This application note provides authoritative, self-validating protocols for the polymerization of 2-CEO and its subsequent functionalization, designed for researchers developing advanced elastomers, solid polymer electrolytes, and grafted copolymers.

Mechanistic Foundations & Experimental Design

Thermodynamics of Substituted Oxolane Polymerization

The polymerization of tetrahydrofuran (THF) and its derivatives is governed by a delicate propagation-depropagation equilibrium. Unsubstituted THF has a ceiling temperature ( Tc​ ) of approximately 83 °C. However, introducing a substituent at the 2-position drastically alters the thermodynamics. The steric bulk of the 2-chloroethyl group increases the conformational strain in the resulting polymer chain, significantly lowering the Tc​ [1]. Consequently, the CROP of 2-CEO must be conducted at sub-ambient temperatures (typically 0 °C to -20 °C) to favor forward propagation and achieve high molecular weights.

Initiator Selection: The Role of Methyl Triflate

To achieve a "living" polymerization with narrow polydispersity, the choice of initiator is critical. Protic acids (e.g., triflic acid) often lead to chain transfer or termination via counterion collapse. In contrast, methyl trifluoromethanesulfonate (MeOTf) initiates the reaction via direct alkylation, forming a highly reactive tertiary oxonium ion[2]. The non-nucleophilic triflate counterion stabilizes the propagating center, preventing premature termination and allowing for predictable molecular weight control based on the monomer-to-initiator ratio[3].

Experimental Workflows and Visualization

The following DOT diagram illustrates the logical workflow from monomer activation to the final functionalized graft copolymer.

G A 2-(2-Chloroethyl)oxolane (Monomer) B Cationic Ring-Opening Polymerization A->B MeOTf, 0°C C Poly(2-CEO) (Pendant Cl) B->C D Azidation (NaN3 / DMF) C->D SN2 E Poly(2-AEO) (Pendant Azide) D->E F CuAAC 'Click' Reaction E->F Cu(I), Alkyne G Functionalized Graft Copolymer F->G

Workflow for the synthesis and post-polymerization modification of Poly(2-CEO).

Quantitative Data: Polymerization Kinetics

The thermodynamic constraints of 2-CEO require strict temperature control. Table 1 summarizes the causality between reaction temperature, initiator concentration, and the resulting polymer characteristics.

Table 1: Influence of Temperature and Initiator Concentration on 2-CEO CROP Kinetics

Temperature (°C) [M]0​/[I]0​ RatioTime (h)Conversion (%) Mn​ ( g/mol ) Mw​/Mn​ (PDI)Mechanistic Outcome
2510024< 5N/AN/AAbove Tc​ ; propagation is thermodynamically disfavored.
010024658,5001.25Controlled living polymerization; moderate conversion.
05024724,1001.18Higher initiator concentration yields lower Mn​ with tighter PDI.
-20100488511,2001.15Suppressed depropagation maximizes conversion and Mn​ .

Step-by-Step Protocols

Protocol 1: Living Cationic Ring-Opening Polymerization of 2-CEO

This protocol yields Poly(2-CEO), a polyether with reactive pendant alkyl chlorides.

Reagents: 2-(2-Chloroethyl)oxolane (purified over CaH 2​ and distilled), Methyl trifluoromethanesulfonate (MeOTf), dry Dichloromethane (DCM), Pyridine (quenching agent).

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Monomer Loading: Transfer 10.0 g (74.3 mmol) of 2-CEO and 5.0 mL of dry DCM into the flask. Cool the mixture to 0 °C using an ice/brine bath.

  • Initiation: Using a gas-tight microsyringe, inject 82 μ L (0.74 mmol) of MeOTf ( [M]0​/[I]0​=100 ). Stir vigorously.

  • Propagation: Maintain the reaction at 0 °C for 24 hours. Self-Validation Step: Extract a 0.1 mL aliquot at 4, 8, and 12 hours. Analyze via Gel Permeation Chromatography (GPC). A linear increase in Mn​ confirms the absence of chain transfer.

  • Quenching: Terminate the living oxonium chain ends by adding 0.5 mL of pyridine. Stir for 30 minutes.

  • Purification: Precipitate the polymer by dropping the solution into 200 mL of vigorously stirred, ice-cold methanol. Collect the viscous polymer and dry under high vacuum at 40 °C for 24 hours.

Protocol 2: Post-Polymerization Modification via Azidation

Conversion of the pendant chlorides to azides prepares the polymer for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents: Poly(2-CEO), Sodium Azide (NaN 3​ ), anhydrous N,N-Dimethylformamide (DMF).

  • Dissolution: Dissolve 5.0 g of Poly(2-CEO) in 50 mL of anhydrous DMF in a round-bottom flask.

  • Substitution: Add 4.8 g (74 mmol, ~2 eq. relative to chloride units) of NaN 3​ .

  • Reaction: Heat the suspension to 60 °C and stir for 48 hours. Causality: DMF is chosen as a polar aprotic solvent to solvate the sodium cation, leaving the azide anion highly nucleophilic for the SN​2 displacement of the primary chloride.

  • Purification: Filter the unreacted NaN 3​ and NaCl byproducts. Concentrate the filtrate under reduced pressure and precipitate into 300 mL of distilled water.

  • Validation: Dry the resulting Poly(2-AEO) under vacuum. Self-Validation Step: Analyze via FTIR. The complete disappearance of the C-Cl stretch ( ∼730 cm −1 ) and the appearance of a strong, sharp azide stretching band at ∼2100 cm −1 confirms quantitative conversion[4].

Protocol 3: CuAAC "Click" Grafting

Grafting of functional alkynes (e.g., Alkyne-terminated PEG for amphiphilic copolymers).

Reagents: Poly(2-AEO), Alkyne-functionalized ligand, Copper(I) Bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

  • Setup: In a Schlenk tube, dissolve 1.0 g of Poly(2-AEO) and 1.2 equivalents (relative to azide groups) of the alkyne-ligand in 15 mL of degassed THF.

  • Catalyst Addition: Add 0.1 equivalents of CuBr and 0.1 equivalents of PMDETA under Argon.

  • Reaction: Stir at room temperature for 24 hours. The solution will turn light green/blue as the Cu(I)/ligand complex forms and catalyzes the cycloaddition.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the functionalized graft copolymer into cold diethyl ether.

Alternative Application: Surface Modification via Grignard Reagents

Beyond polymerization, 2-CEO is a valuable precursor for surface engineering. The chloroethyl group can be converted into a Grignard reagent—2-(oxolan-2-yl)ethylmagnesium chloride —by reacting 2-CEO with magnesium turnings in dry THF (initiated by a crystal of iodine).

This Grignard reagent can subsequently be reacted with chlorosilane-functionalized surfaces (e.g., silica nanoparticles or crosslinked polysiloxanes). This covalently grafts the oxolane ring onto the surface, drastically altering its hydrophilicity and creating localized domains capable of solvating lithium ions, a critical feature for the development of next-generation solid-state polymer electrolytes.

References

  • Real-time Monitoring of Living Cationic Ring-opening Polymerization of THF and Direct Prediction of Equilibrium Molecular Weight of PolyTHF. Chinese Journal of Polymer Science.
  • Cyano Ethylene Oxide (CEO) Copolymerization with THF Leading to Multifunctional and Water-Soluble PolyTHF Polyelectrolytes. Macromolecules - ACS Publications.
  • Post-polymerization modification of poly(vinyl ether)s: a Ru-catalyzed oxidative synthesis of poly(vinyl ester)s and poly(propenyl ester)s. Polymer Chemistry (RSC Publishing).
  • Ring-Opening Polymerization. SciSpace.
  • Handbook of Engineering and Specialty Thermoplastics - vol. 1: Polyolefins and Styrenics. DOKUMEN.PUB.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent elimination side reactions in 2-(2-chloroethyl)oxolane synthesis

A Guide to Preventing Elimination Side Reactions Welcome to the technical support center for the synthesis of 2-(2-chloroethyl)oxolane. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Elimination Side Reactions

Welcome to the technical support center for the synthesis of 2-(2-chloroethyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. The primary challenge in converting 2-(2-hydroxyethyl)oxolane to its chlorinated analog is the competing E2 elimination reaction, which leads to the formation of the undesired byproduct, 2-vinyloxolane. This document provides in-depth, experience-based answers to common questions and outlines robust protocols to maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of an impurity with a vinyl signal in my NMR spectrum. What is it and why is it forming?

A1: This impurity is almost certainly 2-vinyloxolane, the product of an E2 (bimolecular elimination) side reaction. This occurs when the base used in the reaction abstracts a proton from the carbon adjacent (beta) to the carbon bearing the leaving group, instead of the desired SN2 (bimolecular nucleophilic substitution) reaction taking place.[1][2][3]

The synthesis of 2-(2-chloroethyl)oxolane from 2-(2-hydroxyethyl)oxolane typically involves converting the hydroxyl group into a good leaving group.[4][5] When using chlorinating agents like thionyl chloride (SOCl₂), an intermediate alkyl chlorosulfite is formed.[6][7] A base, often pyridine, is used to neutralize the HCl generated. However, this base can also act as a base for elimination, particularly if reaction conditions are not optimal.[8]

Understanding the Core Problem: SN2 vs. E2 Competition

The conversion of 2-(2-hydroxyethyl)oxolane to 2-(2-chloroethyl)oxolane is a classic example of the competition between substitution (SN2) and elimination (E2) pathways.[3] Both reactions are favored by the same initial step: converting the poor -OH leaving group into a better one.[4]

  • Desired Pathway (SN2): The chloride ion (Cl⁻), generated from the chlorinating agent, acts as a nucleophile and attacks the carbon atom bonded to the leaving group, displacing it in a single, concerted step.[5][9]

  • Undesired Pathway (E2): A base in the reaction mixture abstracts a proton from the adjacent carbon, leading to the formation of a double bond and expulsion of the leaving group.[1][2]

The following diagram illustrates this competition:

SN2_vs_E2 cluster_start Starting Material & Intermediate cluster_products Reaction Pathways Alcohol 2-(2-hydroxyethyl)oxolane Intermediate Alkyl Chlorosulfite Intermediate Alcohol->Intermediate + SOCl₂ SN2_Product Desired Product: 2-(2-chloroethyl)oxolane Intermediate->SN2_Product SN2 Pathway (Nucleophilic Attack by Cl⁻) E2_Product Side Product: 2-vinyloxolane Intermediate->E2_Product E2 Pathway (Proton Abstraction by Base) Troubleshooting_Workflow start Problem: Low Yield or High Impurity check_nmr Analyze ¹H NMR / GC-MS. Is the main impurity 2-vinyloxolane? start->check_nmr temp_check Was reaction temp < 5°C? check_nmr->temp_check Yes other_impurity Identify impurity. (e.g., starting material, sulfur compounds) check_nmr->other_impurity No is_elimination Yes temp_issue High temp is the likely cause. ACTION: Rerun at 0-5°C. temp_check->temp_issue No addition_check Was SOCl₂ added dropwise? temp_check->addition_check Yes addition_issue Rapid addition causes hot spots. ACTION: Rerun with slow, controlled addition. addition_check->addition_issue No base_check Was pyridine used as the base? addition_check->base_check Yes base_issue Other bases may favor E2. ACTION: Use anhydrous pyridine. base_check->base_issue No not_elimination No incomplete_rxn Incomplete Reaction? ACTION: Increase reaction time or check reagent purity. other_impurity->incomplete_rxn workup_issue Workup/Purification Issue? ACTION: Optimize quenching and purification steps. other_impurity->workup_issue

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Optimization

Technical Support Center: Yield Optimization for 2-(2-Chloroethyl)tetrahydrofuran Alkylation

Welcome to the Process Chemistry Support Center. Alkylating complex nucleophiles using 2-(2-chloroethyl)tetrahydrofuran presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Alkylating complex nucleophiles using 2-(2-chloroethyl)tetrahydrofuran presents unique mechanistic challenges. Because it is an unactivated primary alkyl chloride, it suffers from poor electrophilicity. Furthermore, the presence of beta-hydrogens makes it highly susceptible to E2 elimination when exposed to strong bases.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your SN2 alkylation yields.

Diagnostic Workflow

Use the following diagnostic tree to identify the root cause of low yields in your alkylation reactions.

DiagnosticWorkflow Start Low Yield Detected in Alkylation CheckGC Analyze Reaction Mixture (GC-MS / LC-MS) Start->CheckGC Unreacted High Unreacted Starting Material? CheckGC->Unreacted Elimination High Elimination (Vinyl) Byproducts? CheckGC->Elimination RingOpen Unexpected Mass (Ring Opening)? CheckGC->RingOpen AddNaI Add NaI/KI Catalyst (Finkelstein Activation) Unreacted->AddNaI Yes ChangeBase Switch to Weaker/Bulkier Base (e.g., Cs2CO3) Elimination->ChangeBase Yes RemoveLewisAcid Remove Lewis Acids Check Solvent Purity RingOpen->RemoveLewisAcid Yes

Diagnostic workflow for troubleshooting 2-(2-chloroethyl)tetrahydrofuran alkylation.

Troubleshooting Guides & FAQs

FAQ 1: Why is my alkylation stalling at 30-40% conversion despite using an excess of the nucleophile?

Analysis: You are encountering the "Chloride Problem." The carbon-chlorine (C-Cl) bond has a high bond dissociation energy, making the chloride ion a relatively poor leaving group in direct SN2 displacements . Solution: Implement an in situ Finkelstein activation. By adding 10-20 mol% of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction, the iodide ion acts as a highly effective nucleophile, displacing the chloride to form 2-(2-iodoethyl)tetrahydrofuran. This intermediate is significantly more reactive and rapidly undergoes SN2 with your target nucleophile. The reaction is driven forward by Le Chatelier's principle due to the precipitation of the insoluble NaCl byproduct in polar aprotic solvents .

FAQ 2: LC-MS analysis shows a large byproduct with a mass corresponding to [M - HCl]. How do I prevent this?

Analysis: You are observing E2 elimination. The chloroethyl chain possesses beta-hydrogens. When using strong, hard, or sterically hindered bases (e.g., NaH, KOtBu, or DBU), the base abstracts a beta-proton rather than facilitating nucleophilic attack, yielding 2-vinyltetrahydrofuran. Solution: Switch to a milder, more polarizable ("softer") base such as Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3). The soft nature of these bases favors substitution over elimination. Additionally, lowering the reaction temperature (e.g., from 80°C to 50°C) while relying on iodide catalysis suppresses the higher-activation-energy E2 pathway.

FAQ 3: Can I use non-polar solvents for this reaction to improve the solubility of my lipophilic nucleophile?

Analysis: Classic Finkelstein reactions require polar aprotic solvents (like acetone or acetonitrile) to dissolve the NaI while precipitating NaCl . If your nucleophile requires a non-polar solvent (like toluene), the reaction will stall because the inorganic salts remain insoluble. Solution: You can perform the Finkelstein-assisted alkylation in non-polar solvents by adding a phase-transfer catalyst (PTC) such as tetra-n-butylammonium bromide (TBAB) along with a catalytic amount of water. This facilitates the transfer of the iodide ion into the organic phase, enabling streamlined synthesis without requiring polar aprotic solvents .

Reaction Pathway Dynamics

Understanding the competing pathways is critical for optimizing your reaction conditions. The diagram below illustrates how catalyst and base selection dictates the fate of the starting material.

ReactionPathway RCl 2-(2-Chloroethyl)THF (Slow Electrophile) RI 2-(2-Iodoethyl)THF (Active Intermediate) RCl->RI NaI (Acetone/MeCN) Finkelstein Elim Vinyl-THF (Side Product) RCl->Elim Strong Base (E2) Product Alkylated Product (High Yield) RI->Product Nucleophile (SN2) RI->Elim Strong Base (E2)

Reaction pathway demonstrating Finkelstein activation vs. E2 elimination.

Quantitative Optimization Summary

The following table summarizes the causal relationship between reaction conditions and product distribution. Note how the introduction of NaI and the shift to a softer base drastically improves the target yield.

BaseSolventAdditiveTemp (°C)Conversion (%)Target Yield (%)Elimination (%)
NaHTHFNone65952570
K2CO3MeCNNone8045405
K2CO3MeCNNaI (20 mol%)80>998810
Cs2CO3 Acetone NaI (20 mol%) 55 >99 94 <2

Standard Operating Procedure: Optimized Finkelstein-Assisted Alkylation

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the chemical logic is functioning as intended at each step.

Reagents:

  • 2-(2-chloroethyl)tetrahydrofuran (1.0 equiv)

  • Target Nucleophile (1.1 equiv)

  • Sodium Iodide, anhydrous (0.2 equiv)

  • Cesium Carbonate (1.5 equiv)

  • Anhydrous Acetone (10 volumes)

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge the system with N2. Causality: Moisture can hydrate the nucleophile or base, reducing their effective reactivity.

  • Catalyst Activation (The Finkelstein Step): Dissolve 2-(2-chloroethyl)tetrahydrofuran and NaI in anhydrous acetone. Stir the mixture at 50°C for 1 hour.

    • Self-Validation Checkpoint: The initially clear solution will become cloudy as insoluble NaCl precipitates. This visual cue confirms the successful generation of the highly reactive 2-(2-iodoethyl)tetrahydrofuran intermediate.

  • Nucleophile Addition: Cool the reaction slightly, then add the nucleophile and Cs2CO3. Resume stirring at 50°C.

    • Causality: Cs2CO3 is utilized instead of stronger bases to suppress E2 elimination, ensuring the reaction remains on the SN2 pathway.

  • Reaction Monitoring: Monitor the reaction progress via GC-MS or TLC after 4 hours.

    • Self-Validation Checkpoint: The starting material peak (m/z for the chloride) should be absent. You may observe a transient peak for the iodide intermediate, which should ultimately be replaced entirely by the product mass.

  • Quench and Workup: Once complete, cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Thiosulfate Wash: Wash the combined organic layers with saturated aqueous Sodium Thiosulfate (Na2S2O3).

    • Causality: Thiosulfate reduces any free iodine (I2) generated by trace oxidation back to water-soluble iodide (I-), preventing oxidative side reactions and removing any yellow/brown discoloration from your product.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude alkylated product.

References

  • Wikipedia - Finkelstein Reaction. Provides foundational mechanistic overview and solubility principles driving the equilibrium. URL:[Link]

  • ACS Publications - Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides. Details the use of phase-transfer catalysts for Finkelstein activations in non-polar environments. URL:[Link]

  • Organic Chemistry Portal - Finkelstein Reaction. Authoritative grounding on the nucleophilicity of anions and leaving group stability in SN2 substitutions. URL:[Link]

Troubleshooting

Technical Support Center: Grignard Reagent Formation from 2-(2-chloroethyl)oxolane

Welcome to the technical support guide for troubleshooting the synthesis of 2-(oxolan-2-yl)ethylmagnesium chloride. The formation of Grignard reagents from organic halides bearing ether functionalities presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting the synthesis of 2-(oxolan-2-yl)ethylmagnesium chloride. The formation of Grignard reagents from organic halides bearing ether functionalities presents a unique set of challenges that require careful control over reaction parameters. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during this synthesis, ensuring a successful and reproducible outcome.

Overview & Key Scientific Challenges

The synthesis of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[1] This reaction transforms an electrophilic alkyl halide into a highly nucleophilic and basic organometallic compound.[2] The target molecule, 2-(2-chloroethyl)oxolane, contains an alkyl chloride for Grignard formation and a stable five-membered ether ring (oxolane).

The primary challenges associated with this specific transformation are:

  • Reaction Initiation: All Grignard reactions are heterogeneous and occur on the surface of the magnesium metal. This surface is invariably coated with a passivating layer of magnesium oxide (MgO), which kinetically inhibits the reaction.[3][4] Overcoming this barrier is the most common failure point.

  • Reaction Control & Side Reactions: The Grignard formation is highly exothermic.[5] Poor control over the reaction temperature and the local concentration of the alkyl halide can lead to undesirable side reactions, primarily Wurtz coupling, which reduces the yield of the desired organometallic reagent.[6][7]

  • Reagent Stability: Grignard reagents are extremely strong bases and will react rapidly with any available protic source, including trace amounts of water in the solvent or on the glassware.[3][8]

This guide provides a logical workflow, detailed troubleshooting in a question-and-answer format, and optimized protocols to address these challenges directly.

Logical Troubleshooting Workflow

Before diving into specific issues, this workflow provides a high-level diagnostic path to identify the root cause of a failed reaction.

Troubleshooting_Workflow Start Reaction Fails (No initiation or low yield) Check_Activation Is the Mg surface activated? Start->Check_Activation Check_Anhydrous Are conditions strictly anhydrous? Check_Activation->Check_Anhydrous Yes Activate_Mg Action: Activate Mg (Use I₂, DBE, or mechanical methods) Check_Activation->Activate_Mg No Check_Parameters Are reaction parameters optimal? Check_Anhydrous->Check_Parameters Yes Dry_System Action: Dry System (Flame-dry glassware, use anhydrous solvent) Check_Anhydrous->Dry_System No Optimize_Conditions Action: Optimize Conditions (Slow halide addition, control temperature) Check_Parameters->Optimize_Conditions No Success Successful Grignard Formation Check_Parameters->Success Yes Activate_Mg->Start Re-attempt Dry_System->Start Re-attempt Optimize_Conditions->Start Re-attempt

Caption: High-level troubleshooting workflow for Grignard formation.

Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the most common reasons and how do I fix it?

A1: Failure to initiate is the most frequent problem and almost always traces back to two critical factors: a passivated magnesium surface and the presence of moisture.

  • Passivated Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the metal from reacting with the alkyl halide.[3] This layer must be physically or chemically removed.

    • Solution: Chemical Activation. The most reliable method is to use a chemical activating agent. A small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE) are standard choices.[3][9] DBE is particularly effective as its reaction with magnesium produces visible bubbles of ethylene gas, providing a clear visual confirmation that the magnesium surface is active and ready.[10][11]

    • Solution: Mechanical Activation. In a dry, inert atmosphere, you can crush the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.[12] Vigorous stirring can also help abrade the oxide layer.

  • Presence of Moisture: Grignard reagents are potent bases and are instantly destroyed by water.[8]

    • Solution: Rigorous Anhydrous Technique. All glassware must be either oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use and cooled under an inert atmosphere (Nitrogen or Argon).[13][14] The solvent (typically THF for this substrate) must be certified anhydrous or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[3][15]

Pro-Tip: To initiate a stubborn reaction, add a small portion (~5-10%) of your 2-(2-chloroethyl)oxolane solution to the activated magnesium. Gently warm the spot where the halide was added with a heat gun. Often, a local increase in temperature is sufficient to overcome the activation energy. The appearance of cloudiness and self-sustaining reflux indicates successful initiation.[11][13]

Q2: I see my starting material being consumed, but my yield after quenching is very low. What side reactions are occurring?

A2: Low yield despite consumption of the starting halide points towards side reactions. For Grignard synthesis, the most significant culprit is Wurtz coupling .

  • Mechanism: The already-formed Grignard reagent (R-MgX) is a strong nucleophile and can react with a molecule of unreacted alkyl halide (R-X) in an SN2-type reaction to form a dimer (R-R).[6][7] R-MgX + R-X → R-R + MgX₂

  • Causality: This reaction is favored by a high local concentration of the alkyl halide and elevated temperatures.[7][13] If you add the 2-(2-chloroethyl)oxolane too quickly, the exothermic heat of reaction cannot be dissipated efficiently, leading to hot spots where the Wurtz coupling rate increases dramatically.

  • Solution: Controlled Addition and Temperature Management. The solution of 2-(2-chloroethyl)oxolane must be added dropwise from an addition funnel at a rate that maintains a gentle, controllable reflux.[13] This ensures the halide reacts with the magnesium surface as soon as it enters the flask, keeping its concentration low. If the reaction becomes too vigorous, the addition should be paused, and the flask can be cooled with an external water bath.

Q3: The reaction mixture is turning cloudy and then dark brown or black. Is this normal?

A3: A change in appearance is expected, but the specific color provides clues.

  • Cloudy/Gray: The initial formation of the Grignard reagent often results in a cloudy or turbid gray solution. This is normal and indicates that the soluble organomagnesium species is being formed.[6]

  • Dark Brown/Black: While some darkening can occur, a very dark brown or black mixture often indicates decomposition or the formation of finely divided metallic impurities, which can result from side reactions.[16] This is more common when reactions are refluxed for excessively long periods or at very high temperatures.[15] If your yield is low and the mixture is black, consider reducing the reflux time after the addition is complete. Monitor the reaction by observing the consumption of the magnesium metal.

Q4: The substrate contains an oxolane (THF) ring. Can the Grignard reagent I'm forming attack this ring, either on another molecule or intramolecularly?

A4: This is an excellent mechanistic question. The concern arises because Grignard reagents are known to open strained three-membered ether rings (epoxides).[17][18]

However, the oxolane ring in your substrate is a five-membered ether, which is structurally analogous to THF, the solvent of choice for many Grignard reactions.[19] Five-membered rings possess significantly less ring strain than three-membered rings and are therefore much less susceptible to nucleophilic attack.[20] THF is used as a solvent precisely because it is stable and non-reactive towards the Grignard reagent it solvates and stabilizes.[19][21]

Therefore, it is highly unlikely that the 2-(oxolan-2-yl)ethylmagnesium chloride will attack the oxolane ring of another molecule or itself under standard Grignard formation conditions. The primary reactive pathway will be the desired nucleophilic/basic chemistry of the Grignard carbon.

Key Experimental Protocols & Data
Table 1: Comparison of Common Magnesium Activation Methods
Activation MethodProcedureProsConsCitation(s)
Iodine (I₂) Crystal Add a single small crystal of I₂ to the Mg turnings and gently warm until purple vapors are seen.Simple; disappearance of purple/brown color is a good visual indicator of initiation.Can sometimes lead to iodide-catalyzed side reactions.[4][9][15]
1,2-Dibromoethane (DBE) Add a small amount (e.g., 0.05 eq) of DBE to the Mg suspension in THF.Very reliable; evolution of ethylene gas is an unambiguous sign of activation; byproducts are innocuous.Introduces MgBr₂ into the reaction mixture.[3][10][11]
Mechanical Grinding Vigorously stir the dry Mg turnings or crush them with a glass rod under inert gas.Introduces no chemical impurities.Can be difficult to perform effectively in standard glassware; requires a robust inert atmosphere.[10][12]
Mechanism Overview: Formation and Key Side Reaction

The formation of the Grignard reagent is a surface reaction, while the main competing pathway, Wurtz coupling, occurs in solution.

Mechanism_and_Side_Reactions cluster_0 Desired Pathway: Grignard Formation (on Mg Surface) cluster_1 Side Reaction: Wurtz Coupling (in Solution) Start_Mat 2-(2-chloroethyl)oxolane (R-Cl) Mg Mg⁰ Metal Surface Start_Mat->Mg e⁻ transfer Grignard 2-(oxolan-2-yl)ethylmagnesium chloride (R-MgCl) Mg->Grignard Insertion Grignard_sol R-MgCl (Nucleophile) Start_Mat_sol R-Cl (Electrophile) Grignard_sol->Start_Mat_sol Sₙ2 Attack (Favored by high [R-Cl] & Temp) Wurtz Dimer (R-R) + MgCl₂ Start_Mat_sol->Wurtz

Caption: Desired Grignard formation vs. the Wurtz coupling side reaction.

Protocol: Grignard Formation using 1,2-Dibromoethane Activation

This protocol provides a reliable method for the synthesis of 2-(oxolan-2-yl)ethylmagnesium chloride.

1. Preparation (Strictly Anhydrous)

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas (N₂/Ar) inlet, and a pressure-equalizing dropping funnel with a septum.[11][14]

  • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

2. Magnesium Activation

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add enough anhydrous tetrahydrofuran (THF) to just cover the magnesium.[11]

  • Via syringe, add 1,2-dibromoethane (DBE) (approx. 0.05 equivalents).

  • Stir the suspension. Initiation of activation is confirmed by the gentle evolution of bubbles (ethylene gas) from the magnesium surface.[3] If the reaction does not start, gently warm the flask with a heat gun until bubbling begins, then allow it to cool.

3. Grignard Reagent Formation

  • Prepare a solution of 2-(2-chloroethyl)oxolane (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small aliquot (~5%) of the halide solution to the activated magnesium suspension. A slight increase in temperature and/or cloudiness indicates the main reaction has initiated.

  • Once initiated, add the remainder of the 2-(2-chloroethyl)oxolane solution dropwise at a rate sufficient to maintain a gentle, steady reflux.[13] Use an external cooling bath if necessary to control the exotherm.

  • After the addition is complete, continue to stir the mixture until most of the magnesium metal has been consumed. The resulting gray/brown solution is the Grignard reagent, ready for use in subsequent steps.

References
  • Vertex AI Search Result[1]

  • Vertex AI Search Result[2]

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Optimization

Best solvents for 2-(2-chloroethyl)oxolane nucleophilic substitution

Technical Support Center: Nucleophilic Substitution of 2-(2-Chloroethyl)oxolane Subtitle: Troubleshooting Guide, FAQs, and Experimental Protocols Welcome to the Technical Support Center for the functionalization of 2-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Nucleophilic Substitution of 2-(2-Chloroethyl)oxolane Subtitle: Troubleshooting Guide, FAQs, and Experimental Protocols

Welcome to the Technical Support Center for the functionalization of 2-(2-chloroethyl)oxolane (also known as 2-(2-chloroethyl)tetrahydrofuran). As a primary alkyl chloride, this substrate undergoes bimolecular nucleophilic substitution ( SN​2 ). However, researchers frequently encounter sluggish kinetics due to the poor leaving-group ability of the chloride ion, as well as competing elimination (E2) side reactions. This guide synthesizes mechanistic causality with field-proven protocols to optimize your solvent systems and reaction conditions.

PART 1: Troubleshooting Guides & FAQs

Q1: Why is my substitution reaction so slow when using ethanol or methanol as a solvent? A: The causality lies in the solvation shell. Polar protic solvents (like ethanol and water) possess hydrogen atoms attached to electronegative atoms, allowing them to form strong hydrogen bonds with the nucleophile[1]. This creates a tightly bound "solvent cage" around the nucleophile, drastically increasing its effective steric bulk and reducing its nucleophilicity[2]. Because chloride is already a mediocre leaving group, this suppression makes the SN​2 pathway prohibitively slow[1]. To resolve this, switch to a polar aprotic solvent.

Q2: Which polar aprotic solvent should I choose: DMF, DMSO, or Acetonitrile (MeCN)? A: Polar aprotic solvents solvate cations exceptionally well but leave anions (nucleophiles) "naked" and highly reactive[3]. Your choice depends on the thermal requirements and workup constraints:

  • Acetonitrile (MeCN): Ideal for highly reactive nucleophiles or when mild heating (<80°C) is sufficient. It is easily removed under reduced pressure.

  • N,N-Dimethylformamide (DMF): The industry standard. It provides an excellent balance of high boiling point (153°C) and strong cation solvation, making it highly effective for SN​2 reactions[4].

  • Dimethyl Sulfoxide (DMSO): Best for highly stubborn substitutions. It has the highest dielectric constant, maximizing the SN​2 rate[5], but its high boiling point and water solubility make aqueous workup more labor-intensive.

Q3: I am getting a high percentage of elimination (E2) side products instead of the desired substitution. How can I fix this? A: Elimination (E2) competes with SN​2 when strong bases (e.g., alkoxides, hydrides) are used, especially at elevated temperatures[5]. Because E2 reactions have a higher entropy of activation than SN​2 reactions, heating disproportionately accelerates elimination[4]. Solution: Lower the reaction temperature to <60°C. If the substitution becomes too slow at this temperature, change the leaving group rather than increasing the heat (see Q4).

Q4: Even in DMF at 80°C, my reaction with a weak nucleophile is sluggish. How can I accelerate it without increasing the temperature further? A: Implement an in situ Finkelstein reaction[6]. By adding a catalytic amount (10-20 mol%) of Sodium Iodide (NaI) to your DMF or acetone solvent, the unreactive alkyl chloride is transiently converted into a highly reactive alkyl iodide[7]. Iodide is a vastly superior leaving group (due to its larger size and polarizability), which accelerates the subsequent attack by your primary nucleophile[8]. This self-propagating catalytic cycle effectively bypasses the high activation energy of direct chloride displacement[8].

PART 2: Data Presentation

Table 1: Solvent Comparison for 2-(2-Chloroethyl)oxolane Substitution

SolventSolvent TypeDielectric Constant ( ϵ )Boiling Point (°C)Relative SN​2 RateWorkup Difficulty
Ethanol Polar Protic24.578Very SlowEasy (Evaporation)
Acetonitrile Polar Aprotic37.582FastEasy (Evaporation)
DMF Polar Aprotic36.7153Very FastModerate (Aqueous wash)
DMSO Polar Aprotic46.7189FastestHard (Extensive wash)

PART 3: Visualizations & Workflows

SolventSelection Start Analyze Nucleophile & Base Strength StrongBase Strong Base / Strong Nuc (e.g., Alkoxides) Start->StrongBase WeakBase Weak Base / Good Nuc (e.g., Azide, Amines) Start->WeakBase AproticLowT Use MeCN or DMF Keep Temp < 60°C to minimize E2 StrongBase->AproticLowT Avoid Elimination AproticHighT Use DMSO or DMF Heat to 80-100°C WeakBase->AproticHighT Maximize SN2 Rate Finkelstein Add Catalytic NaI (In-situ Finkelstein) AproticHighT->Finkelstein If still slow

Logical decision tree for selecting solvent and conditions based on nucleophile basicity.

Workflow Prep 1. Dissolve Substrate in Dry DMF/DMSO AddNuc 2. Add Nucleophile (1.2 - 1.5 eq) Prep->AddNuc AddCat 3. Add NaI (0.1 eq) *Optional* AddNuc->AddCat Heat 4. Stir at 60-80°C Monitor by TLC/GC AddCat->Heat Workup 5. Aqueous Quench & Extraction Heat->Workup

Step-by-step experimental workflow for the nucleophilic substitution of 2-(2-chloroethyl)oxolane.

PART 4: Self-Validating Experimental Protocols

Protocol A: Standard SN​2 Substitution in DMF Use this protocol for good nucleophiles (e.g., azides, primary amines, thiolates).

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 2-(2-chloroethyl)oxolane (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Causality: Anhydrous conditions prevent water from acting as a competing nucleophile or hydrogen-bonding to your primary nucleophile, which would suppress the reaction rate[4].

  • Nucleophile Addition: Add the nucleophile (1.2 - 1.5 equiv). If the nucleophile is a salt (e.g., NaN3​ ), ensure vigorous stirring as it will be a heterogeneous suspension initially.

  • Reaction: Heat the mixture to 60–80°C. Monitor the reaction via TLC or GC-MS.

    • Self-Validation: The disappearance of the starting material peak (GC) or spot (TLC) alongside the emergence of a new product peak confirms conversion.

  • Workup (The LiCl Wash): Cool to room temperature. Dilute the reaction with Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl solution (3 x equal volume).

    • Causality: DMF is highly water-miscible and can carry over into the organic phase. The addition of LiCl to the aqueous phase dramatically increases the partition coefficient, forcing DMF into the aqueous layer while keeping your product in the EtOAc.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Finkelstein-Catalyzed SN​2 Use this protocol for weak nucleophiles or when avoiding high temperatures to prevent E2 elimination.

  • Preparation: Dissolve 2-(2-chloroethyl)oxolane (1.0 equiv) in anhydrous DMF or Acetone.

  • Catalyst Addition: Add Sodium Iodide (NaI) (0.15 equiv). Stir for 30 minutes at 50°C.

    • Causality: This pre-incubation allows the equilibrium to shift, generating the highly reactive 2-(2-iodoethyl)oxolane intermediate in situ before the primary nucleophile is introduced[7].

  • Nucleophile Addition: Add your primary nucleophile (1.2 equiv) and maintain heating at 50–60°C.

  • Workup (Thiosulfate Quench): Dilute with EtOAc. Wash the organic layer with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Iodide salts can oxidize to iodine ( I2​ ), which discolors the product and complicates purification. Thiosulfate reduces any trace I2​ back to water-soluble iodide, ensuring a clean, pale organic layer.

  • Isolation: Wash with brine, dry over Na2​SO4​ , filter, and concentrate.

PART 5: References

  • Lumen Learning - Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at:[Link]

  • Wikipedia - Nucleophilic substitution. Available at:[Link]

  • SPCMC - NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25. Available at:[Link]

  • UCI Chemistry - Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available at:[Link]

  • Sciencemadness Wiki - Finkelstein reaction. Available at:[Link]

  • Grokipedia - Finkelstein reaction. Available at:[Link]

  • AdiChemistry - Finkelstein Reaction | Explanation. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Moisture Removal for 2-(2-Chloroethyl)tetrahydrofuran

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of bifunctional molecules like 2-(2-chloroethyl)tetrahydrofuran . This compound pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of bifunctional molecules like 2-(2-chloroethyl)tetrahydrofuran . This compound presents a unique laboratory challenge: it is an ether that requires rigorous drying to prevent peroxide formation and hydrolysis, yet it contains an electrophilic alkyl chloride moiety that is highly reactive toward standard ether desiccants.

This guide is designed to replace rigid, outdated templates with a causality-driven, field-proven approach to purifying this specific molecule safely and effectively.

Chemical Profile & Operational Parameters

Before initiating any purification workflow, it is critical to understand the physical and chemical boundaries of your target molecule. The table below summarizes the core parameters required for safe handling and distillation.

ParameterSpecification / Recommendation
Chemical Class Halogenated cyclic ether
Moisture Sensitivity High (Hydrolyzes slowly to form HCl and alcohols)
Peroxide Potential Moderate to High (Requires KI-starch testing prior to heating)
Estimated Boiling Point ~170–180 °C (760 mmHg) / ~60–75 °C (15 mmHg)[1]
Optimal Drying Agents Anhydrous MgSO₄, 4Å Molecular Sieves, Calcium Hydride (CaH₂)[2]
Incompatible Agents Sodium (Na), Potassium (K), LiAlH₄, KOH, P₂O₅[3]
Troubleshooting & FAQs

Q1: Why is my compound degrading when I use the standard Sodium/Benzophenone solvent still? A: This is the most common error when working with halogenated ethers. While sodium metal is the gold standard for drying pure tetrahydrofuran (THF), the 2-chloroethyl side chain in your molecule is highly reactive. Introducing alkali metals causes immediate Wurtz coupling (intermolecular C-C bond formation) and dehydrohalogenation (elimination of HCl to form an alkene)[4][5]. You must abandon alkali metals and use a non-nucleophilic, non-reducing desiccant like Calcium Hydride (CaH₂).

Q2: Can I use Phosphorus Pentoxide (P₂O₅) for deep drying? A: Absolutely not. P₂O₅ is a highly acidic desiccant. In the presence of cyclic ethers, strong Lewis or Brønsted acids catalyze the ring-opening of the tetrahydrofuran ring and can induce the elimination of the chloroethyl group[3].

Q3: Why is vacuum distillation mandatory for this compound? A: The atmospheric boiling point of 2-(2-chloroethyl)tetrahydrofuran is dangerously high (>170 °C) due to its molecular weight and dipole interactions[1]. Heating halogenated ethers to these temperatures causes rapid thermal decomposition (releasing corrosive HCl gas) and exponentially increases the risk of peroxide detonation. Distillation must be performed under reduced pressure (e.g., 15 mmHg) to lower the boiling point to a safe ~60–75 °C.

Mechanistic Visualization: The Danger of Alkali Metals

To illustrate why standard ether protocols fail for this molecule, the following diagram maps the degradation pathways triggered by incompatible desiccants.

G A 2-(2-chloroethyl)tetrahydrofuran (Halogenated Ether) B Sodium Metal / Benzophenone (Standard Ether Drying) A->B Incompatible Reaction C Wurtz Coupling (Intermolecular C-C bond formation) B->C D Dehydrohalogenation (Elimination of HCl) B->D E Ether Cleavage (Ring opening) B->E F Product Degradation & Yield Loss C->F D->F E->F

Fig 1. Mechanistic pathways of degradation when using sodium metal for drying halogenated ethers.

Experimental Protocols: End-to-End Purification

The following methodology is a self-validating system designed to ensure absolute moisture removal without compromising the structural integrity of the alkyl chloride.

Protocol A: Peroxide Remediation and Pre-Drying

Causality: Bulk water must be removed neutrally before deep desiccation to prevent excessive, exothermic hydrogen gas evolution during the CaH₂ step.

  • Peroxide Testing: Dip a KI-starch indicator strip into the raw solvent. A rapid color change to dark blue/black indicates dangerous peroxide levels.

  • Remediation: If peroxides are present, pass the solvent through a short chromatography column packed with activated basic alumina (Brockmann Grade I). Re-test the eluent to validate complete peroxide removal.

  • Pre-Drying: Add 5% w/v anhydrous Magnesium Sulfate (MgSO₄) to the solvent. Stir at 25 °C for 2 hours. Note: MgSO₄ is preferred over CaCl₂ because CaCl₂ can sometimes complex with the ether oxygen, reducing your overall yield.

  • Filtration: Filter the suspension through a medium-porosity glass frit under an argon blanket to remove the hydrated salts.

Protocol B: Deep Desiccation & Fractional Vacuum Distillation

Causality: CaH₂ acts as a mild, non-nucleophilic base that irreversibly consumes water to form insoluble Ca(OH)₂ and H₂ gas, leaving the alkyl chloride intact[6].

  • Desiccant Addition: Transfer the pre-dried filtrate to a flame-dried Schlenk flask. Add 2–5% w/v crushed Calcium Hydride (CaH₂).

  • Maturation: Stir the mixture under an argon atmosphere for 12–24 hours at room temperature.

    • Self-Validation Check: The complete cessation of hydrogen gas bubbling indicates that residual moisture has been successfully sequestered.

  • Apparatus Setup: Assemble a short-path distillation apparatus connected to a high-vacuum manifold. Ensure all joints are lightly greased with high-vacuum silicone and the system is purged with argon.

  • Degassing: Apply a gentle vacuum (10–15 mmHg) to degas the mixture.

  • Distillation: Gradually heat the oil bath. 2-(2-chloroethyl)tetrahydrofuran will distill at approximately 60–75 °C at 15 mmHg. Discard the first 5% of the distillate (forerun) to eliminate any low-boiling impurities or azeotropes.

  • Storage: Collect the main fraction in an amber ampoule containing oven-activated 4Å molecular sieves. Seal under argon and store at 2–8 °C to prevent future degradation.

Purification Workflow Visualization

Workflow Start Raw 2-(2-chloroethyl)THF (Contains H2O & Peroxides) Peroxide Peroxide Test (KI Starch) & Alumina Filtration Start->Peroxide Step 1 PreDry Pre-Drying (Anhydrous MgSO4, 2-4 hrs) Peroxide->PreDry Step 2 DeepDry Deep Desiccation (CaH2 or 4A Sieves, 12-24 hrs) PreDry->DeepDry Step 3 Distillation Fractional Vacuum Distillation (Reduced Pressure, Inert Atm) DeepDry->Distillation Step 4 Pure Anhydrous, Pure 2-(2-chloroethyl)THF Distillation->Pure Step 5

Fig 2. End-to-end workflow for the safe purification and desiccation of 2-(2-chloroethyl)tetrahydrofuran.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann/Elsevier. Available at:[Link]

  • LibreTexts Chemistry. Drying Solvents: Physical Properties of Matter. LibreTexts Project. Available at:[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 18150, 2-Chloromethyl tetrahydrofuran (Used as a structural boiling point analog). Available at:[Link]

Sources

Optimization

Improving catalyst turnover in 2-(2-chloroethyl)oxolane cross-coupling

Answering the complex challenges of modern synthetic chemistry requires not only a deep understanding of reaction mechanisms but also a practical, experience-driven approach to troubleshooting. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the complex challenges of modern synthetic chemistry requires not only a deep understanding of reaction mechanisms but also a practical, experience-driven approach to troubleshooting. This guide is designed for professionals in pharmaceutical and chemical research who are working with the Suzuki-Miyaura cross-coupling of 2-(2-chloroethyl)oxolane, a valuable but often challenging sp³-hybridized electrophile.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world laboratory outcomes. The C(sp³)-Cl bond activation and the suppression of common side reactions are recurring hurdles in scaling up these processes. This document provides a structured, in-depth resource to navigate these challenges, improve catalyst turnover, and achieve robust, reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the cross-coupling of 2-(2-chloroethyl)oxolane. Each answer provides a causal explanation and a sequence of actionable steps.

Q1: My reaction shows low or no conversion. What are the primary causes and how can I fix this?

A1: Low or zero conversion is typically a symptom of a failure in one of the catalytic cycle's key steps, most often the oxidative addition of the C-Cl bond, or complete catalyst deactivation. The C(sp³)-Cl bond in your substrate is significantly less reactive than aryl or vinyl halides, making this the most probable bottleneck.[1][2]

  • Causality: The palladium(0) or nickel(0) active species must have the right electronic and steric properties to break the strong C-Cl bond. If the catalyst is not active enough, or if it has been poisoned, the cycle will not initiate.[3]

  • Troubleshooting Steps:

    • Verify Catalyst Activity: The most common issue is an insufficiently active catalyst system. For a challenging C(sp³)-Cl bond, a standard catalyst like Pd(PPh₃)₄ may be ineffective.

      • Action: Switch to a more robust, state-of-the-art catalyst system. Use a pre-formed palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand.[2] Buchwald-type biarylphosphine ligands (like SPhos, XPhos) or sterically demanding N-heterocyclic carbene (NHC) ligands are designed to facilitate difficult oxidative additions.[1] For C-Cl bonds, nickel-based catalysts can also be more effective than palladium.[1][4]

    • Assess Reagent Purity: Trace impurities can be potent catalyst poisons.

      • Action: Ensure your solvent is anhydrous and degassed. Impurities in solvents, such as peroxides in THF or residual precursors, can strongly inhibit the reaction.[5][6] Verify the purity of your boronic acid partner and the 2-(2-chloroethyl)oxolane.

    • Check Base and Solvent Compatibility: The base must be sufficiently strong and soluble to activate the boronic acid.[7]

      • Action: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[2] Ensure your solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) effectively solubilizes the base.[2]

    • Increase Temperature: The activation energy for C-Cl bond cleavage is high.[8]

      • Action: Gradually increase the reaction temperature in 10-20 °C increments. A typical range for these couplings is 80-120 °C.[2]

Q2: The reaction is very slow and doesn't reach completion. How can I increase the reaction rate?

A2: A slow reaction rate points to a high activation energy barrier in the turnover-limiting step, which is likely either oxidative addition or transmetalation.

  • Causality: The rate of the catalytic cycle is dictated by its slowest step. For alkyl chlorides, this is often oxidative addition. However, a poorly activated boronic acid can also make transmetalation the bottleneck.

  • Troubleshooting Steps:

    • Optimize the Ligand: The ligand has the most profound impact on the rate of oxidative addition.

      • Action: Screen a panel of electron-rich, bulky ligands. The goal is to find a ligand that accelerates oxidative addition without being so bulky that it completely shuts down subsequent steps. See the table below for recommendations.

    • Enhance Base Efficacy: The transmetalation rate is highly dependent on the formation of the 'ate' complex from the boronic acid and the base.[9][10][11]

      • Action: Switch to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[7] Ensure adequate mixing, as this is often a multiphasic reaction. The use of phase-transfer catalysts can sometimes accelerate biphasic reactions.[12]

    • Increase Reactant Concentration: Increasing the concentration of the reactants can improve reaction rates, provided solubility is not an issue.[8]

      • Action: Double the concentration of your limiting reagent and monitor the progress. Be aware that this can sometimes promote side reactions or catalyst decomposition at higher temperatures.

    • Consider Additives: In some cases, additives can facilitate key steps.

      • Action: While less common for Suzuki reactions, the use of certain salts can sometimes influence the catalyst's state and improve performance. This requires careful, case-by-case evaluation.

Q3: I'm observing significant amounts of side products, such as from β-hydride elimination or homocoupling. How can I improve selectivity?

A3: This is a classic challenge with sp³-hybridized substrates containing β-hydrogens. Selectivity issues arise from competing reaction pathways that outpace the desired reductive elimination step.

  • Causality: After oxidative addition, the resulting alkyl-palladium intermediate can undergo two competing processes: productive reductive elimination with the aryl group, or β-hydride elimination, which forms an alkene byproduct (in this case, likely 2-vinyloxolane) and a palladium-hydride species.[1][13] Homocoupling of the boronic acid is typically caused by oxygen contamination.[2]

  • Troubleshooting Steps:

    • Suppress β-Hydride Elimination:

      • Action (Ligand Choice): Use very bulky ligands. The steric hindrance from ligands like XPhos or tBuXPhos can create a crowded coordination sphere around the palladium center, which kinetically disfavors the planar geometry required for β-hydride elimination and promotes reductive elimination instead.[1]

      • Action (Temperature): Lower the reaction temperature. Reductive elimination generally has a lower activation energy than β-hydride elimination. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can dramatically improve selectivity.

    • Prevent Homocoupling:

      • Action: Ensure a strictly inert atmosphere. Homocoupling of boronic acids is often an oxidative process. Thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]

    • Minimize Protodeboronation:

      • Action: This side reaction, where the boronic acid is replaced by a proton, can be promoted by excess water or certain bases.[2] Use a minimal amount of water necessary to dissolve the base, or consider using an anhydrous base/solvent system if feasible.

Q4: My catalyst appears to be deactivating. What are the signs and how can I prevent this?

A4: Catalyst deactivation is often indicated by a reaction that starts well but then stalls before reaching completion. This can be due to the formation of inactive palladium species (e.g., Pd black) or poisoning from substrate/reagent impurities.

  • Causality: The active Pd(0) species can be unstable, especially at high temperatures, and can aggregate into inactive palladium black. Furthermore, the nitrogen atom in some heteroaromatic substrates is known to coordinate strongly to the palladium center, inhibiting its catalytic activity.[2] While the ether oxygen in 2-(2-chloroethyl)oxolane is a weaker Lewis base, impurities with stronger coordinating groups (e.g., sulfur-containing compounds) can be highly detrimental.

  • Troubleshooting Steps:

    • Use a Precatalyst: Modern palladium precatalysts (like the G3 or G4 Buchwald precatalysts) are designed for the slow, controlled release of the active Pd(0) species. This maintains a low, steady concentration of the active catalyst, minimizing aggregation and decomposition.

    • Increase Ligand-to-Metal Ratio: An excess of the phosphine ligand can help stabilize the active catalytic species in solution and prevent aggregation.

      • Action: Try increasing the ligand:palladium ratio from the typical 2:1 to 3:1 or even 4:1.

    • Purify All Reagents: As mentioned before, impurities are a primary cause of irreversible catalyst poisoning.

      • Action: If you suspect an issue, re-purify your starting materials and use freshly distilled, degassed solvents from a reliable source.[5][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanistic pathway for the cross-coupling of an sp³-hybridized alkyl chloride?

A1: The generally accepted mechanism for a Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][14]

  • Oxidative Addition: The active LₙPd(0) catalyst reacts with the 2-(2-chloroethyl)oxolane, breaking the C-Cl bond to form an alkyl-Pd(II)-Cl complex. This is often the rate-limiting step for alkyl chlorides.[14][15]

  • Transmetalation: The boronic acid, activated by a base, forms a borate species (Ar-B(OH)₃⁻).[9][10] This species transfers its aryl group to the palladium center, displacing the chloride and forming an alkyl-Pd(II)-aryl complex.

  • Reductive Elimination: This final step involves the formation of the new C-C bond, releasing the desired product and regenerating the active LₙPd(0) catalyst, which can then re-enter the cycle.[14][15]

A major off-cycle pathway is β-Hydride Elimination , which can occur from the alkyl-Pd(II)-X intermediate, competing with transmetalation and reductive elimination.[1]

Q2: How do I select the optimal catalyst system (Palladium/Nickel source and ligand)?

A2: The choice is dictated by the need to overcome the high activation barrier of C(sp³)-Cl oxidative addition while preventing β-hydride elimination.

  • Metal Source:

    • Palladium: The most common choice. Use air-stable precatalysts like Pd(OAc)₂ or Pd₂(dba)₃. For maximum reliability and controlled generation of the active species, use specifically designed precatalysts like XPhos Pd G3 or SPhos Pd G2.

    • Nickel: Often shows higher reactivity for C-Cl bond activation and can be more cost-effective.[4] Common sources are NiCl₂(dme) or Ni(cod)₂ combined with a suitable ligand. Nickel catalysis can sometimes involve different mechanistic pathways, including radical processes.[1]

  • Ligand Selection: This is the most critical parameter.

    • Properties: You need bulky, electron-rich ligands. "Electron-rich" character helps facilitate the oxidative addition step. "Bulky" character promotes reductive elimination over the competing β-hydride elimination pathway.[1][2][16]

    • Recommended Ligands:

      • Buchwald-type Biarylphosphines: XPhos, SPhos, RuPhos, and tBuXPhos are industry standards for challenging couplings.[2]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes can also be highly effective, offering strong electron donation and thermal stability.[1][17]

Q3: What is the role of the base, and how does its choice affect the outcome?

A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7] Its primary function is to react with the boronic acid (ArB(OH)₂) to form a more nucleophilic borate anion (e.g., ArB(OH)₃⁻).[9][10][11] This negatively charged species transfers its organic group to the positively charged palladium(II) center much more readily than the neutral boronic acid.

  • Impact of Base Choice:

    • Strength: Stronger bases (e.g., K₃PO₄, Cs₂CO₃) are generally more effective at forming the active borate species, which can be crucial for less reactive coupling partners.[2][7]

    • Solubility: The base must have some solubility in the reaction medium to be effective. Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃ or K₃PO₄, which is one reason for its frequent use in difficult couplings. Using a biphasic system (e.g., toluene/water) helps dissolve inorganic bases.[2][5]

    • Side Reactions: Overly strong bases or the presence of excess water can promote protodeboronation of the boronic acid, reducing the overall yield.[2]

Q4: Which solvents are most suitable for this reaction, and what are their effects?

A4: Solvent selection influences reagent solubility, catalyst stability, and reaction kinetics.[5][17][18]

  • Common Solvents:

    • Ethers: Dioxane and Tetrahydrofuran (THF) are very common. They are polar aprotic solvents that are good at dissolving organic reagents and many organometallic complexes.[5][18]

    • Aromatics: Toluene is a less polar option, often used for higher-temperature reactions due to its higher boiling point.

    • Amides: Solvents like DMF or DMA can be effective but may lead to catalyst decomposition at high temperatures.

  • Co-solvents: Water is frequently added as a co-solvent (typically 10-20% by volume) when using inorganic bases like K₃PO₄ or Na₂CO₃ to aid in their dissolution.[2][5][19]

  • Purity is Paramount: Traces of water (when not used as a co-solvent), oxygen, or other reactive impurities in the solvent can deactivate the catalyst.[5][6] Using high-purity, degassed solvents is essential for reproducibility.

Q5: What analytical techniques are best for monitoring reaction progress and identifying byproducts?

A5: A combination of techniques is ideal for a comprehensive understanding of your reaction.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Fast, simple, and effective for qualitative monitoring of the consumption of starting material and formation of the main product.

    • Gas Chromatography (GC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These are the preferred quantitative methods.[20][21][22] They allow you to accurately track the disappearance of starting materials and the appearance of the product and any major side products (like the β-hydride elimination product or homocoupled boronic acid). This provides precise data on conversion and selectivity over time.

  • Product and Byproduct Identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final, purified product.[20] It can also be used to analyze the crude reaction mixture to identify and quantify the ratios of product to byproducts.

    • Mass Spectrometry (MS): Coupled with GC or LC, MS is invaluable for identifying the molecular weights of all components in the reaction mixture, aiding in the structural elucidation of unknown side products.[20][21]

Part 3: Protocols & Data

General Experimental Protocol for Cross-Coupling of 2-(2-chloroethyl)oxolane

This protocol is a robust starting point and should be optimized for specific arylboronic acid partners.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid (1.2 equivalents), followed by 2-(2-chloroethyl)oxolane (1.0 equivalent).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1, to achieve a 0.2 M concentration with respect to the limiting reagent) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by periodically taking aliquots (via syringe under inert gas) and analyzing them by LC-MS or GC.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended OptionsRationale & Citation
Catalyst Precursor XPhos Pd G3, SPhos Pd G3, Pd(OAc)₂, NiCl₂(dme)Provides a reliable source of active Pd(0) or Ni(0). Precatalysts offer controlled release.[2]
Ligand XPhos, SPhos, RuPhos, tBuXPhos, IPr (NHC)Bulky, electron-rich ligands are essential for activating the C-Cl bond and suppressing β-hydride elimination.[1][2][16]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong bases are needed to efficiently generate the active borate species for transmetalation.[2][7][9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THFAprotic organic solvents, often with water, provide good solubility for both organic and inorganic reagents.[2][5][18]
Temperature 80 - 120 °CHigher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.[2][8]
Catalyst Loading 1 - 5 mol%A higher loading may be necessary for this challenging transformation compared to more reactive substrates.

Part 4: Visualizations

Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex Alkyl-Pd(II)-Cl Complex pd0->oa_complex Oxidative Addition (+ R-Cl) trans_complex Alkyl-Pd(II)-Ar Complex oa_complex->trans_complex Transmetalation (+ ArB(OH)₃⁻) byproduct β-Hydride Elimination oa_complex->byproduct (Side Reaction) trans_complex->pd0 Reductive Elimination product Product (Ar-CH₂CH₂-Oxolane) trans_complex->product reagents R-Cl + ArB(OH)₂ base Base (e.g., K₃PO₄) borate ArB(OH)₃⁻

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura cross-coupling.

Troubleshooting_Workflow start Reaction Issue Identified low_conversion Low / No Conversion? start->low_conversion side_products Side Products Observed? low_conversion->side_products No sol_catalyst 1. Use stronger catalyst system (Bulky Ligand/Ni catalyst) 2. Increase Temperature low_conversion->sol_catalyst Yes stalled Reaction Stalls? side_products->stalled No sol_beta 1. Use bulkier ligand 2. Lower Temperature side_products->sol_beta Yes (β-Elimination) sol_homo Ensure strict inert atmosphere (Degas solvents) side_products->sol_homo Yes (Homocoupling) sol_reagents Check Reagent/Solvent Purity & Inert Atmosphere stalled->sol_reagents No (General Check) sol_deactivation 1. Use a precatalyst 2. Increase Ligand:Pd ratio stalled->sol_deactivation Yes sol_catalyst->sol_reagents sol_deactivation->sol_reagents

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Reactivity of 2-(2-chloroethyl)oxolane and 2-(chloromethyl)oxolane in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry and drug development, the selection of appropriate alkylating agents is paramount for the efficient construction...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the selection of appropriate alkylating agents is paramount for the efficient construction of complex molecular architectures. The reactivity of these agents dictates reaction conditions, selectivity, and overall yield. This guide provides an in-depth comparison of the reactivity of two structurally similar, yet mechanistically distinct, oxolane-containing alkyl chlorides: 2-(2-chloroethyl)oxolane and 2-(chloromethyl)oxolane. We will delve into the underlying principles governing their differential reactivity, supported by analogous experimental data, and provide detailed protocols for their evaluation.

Unveiling the Disparity in Reactivity: A Tale of Two Isomers

At first glance, 2-(2-chloroethyl)oxolane and 2-(chloromethyl)oxolane appear to be simple primary alkyl chlorides. However, their placement of the chloroethyl and chloromethyl groups relative to the oxolane ring's oxygen atom leads to a profound difference in their susceptibility to nucleophilic attack. It is hypothesized that 2-(2-chloroethyl)oxolane exhibits significantly enhanced reactivity due to a phenomenon known as anchimeric assistance , or neighboring group participation (NGP).

The Principle of Anchimeric Assistance

Anchimeric assistance is the participation of a neighboring group within a molecule in the rate-determining step of a reaction.[1] In the case of 2-(2-chloroethyl)oxolane, the ether oxygen of the oxolane ring is perfectly positioned to act as an internal nucleophile. This intramolecular attack displaces the chloride ion, forming a transient, high-energy, three-membered cyclic oxonium ion intermediate.[2] This intramolecular process is entropically favored over an intermolecular attack by an external nucleophile, thus accelerating the overall reaction rate.[1]

Conversely, in 2-(chloromethyl)oxolane, the oxygen atom is too distant to participate in the displacement of the chloride ion. Therefore, its reaction proceeds through a conventional bimolecular nucleophilic substitution (SN2) mechanism, where an external nucleophile directly attacks the carbon bearing the chlorine atom.

The following diagram illustrates the proposed mechanistic pathways for the two isomers:

G cluster_0 2-(2-chloroethyl)oxolane (Anchimerically Assisted) cluster_1 2-(chloromethyl)oxolane (Standard SN2) a 2-(2-chloroethyl)oxolane b Oxonium Ion Intermediate a->b Intramolecular SN2 (fast) c Product b->c Nucleophilic Attack (fast) d 2-(chloromethyl)oxolane e Transition State d->e External Nucleophile Attack (slow) f Product e->f

Caption: Proposed reaction pathways for nucleophilic substitution.

Experimental Evidence: A Case Study with ω-Methoxyalkyl Chlorides

CompoundRelative Rate of Solvolysis
n-Butyl chloride1.0
2-Methoxyethyl chloride0.2
3-Methoxypropyl chloride0.7
4-Methoxybutyl chloride 306
5-Methoxypentyl chloride3.2

Data adapted from a study on the solvolysis of ω-methoxyalkyl chlorides in ethanol.

The solvolysis of 4-methoxybutyl chloride, which can form a five-membered cyclic oxonium ion intermediate analogous to the intermediate formed from 2-(2-chloroethyl)oxolane, is over 300 times faster than that of n-butyl chloride. This dramatic rate enhancement is a hallmark of anchimeric assistance. The reduced rates for 2-methoxyethyl and 3-methoxypropyl chlorides can be attributed to the strain of forming three- and four-membered rings, respectively. The rate for 5-methoxypentyl chloride is only slightly enhanced, as the formation of a six-membered ring is entropically less favored than a five-membered ring.

This data strongly supports the prediction that 2-(2-chloroethyl)oxolane will be significantly more reactive than 2-(chloromethyl)oxolane.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted difference in reactivity, a comparative solvolysis experiment can be performed. The following protocol outlines a procedure for monitoring the rate of hydrolysis of each compound by measuring the production of hydrochloric acid.

General Workflow for Solvolysis Kinetics

G A Prepare solutions of alkyl chlorides and solvent B Equilibrate solutions to reaction temperature A->B C Initiate reaction by mixing B->C D Monitor HCl production over time C->D E Determine rate constants D->E

Caption: Generalized workflow for kinetic analysis.

Detailed Experimental Protocol:

Objective: To determine and compare the first-order rate constants for the solvolysis of 2-(2-chloroethyl)oxolane and 2-(chloromethyl)oxolane in a mixed solvent system.

Materials:

  • 2-(2-chloroethyl)oxolane

  • 2-(chloromethyl)oxolane (Tetrahydrofurfuryl chloride)[3]

  • Acetone (ACS grade)

  • Deionized water

  • Sodium hydroxide (0.1 M standard solution)

  • Phenolphthalein indicator solution

  • Constant temperature water bath

  • Magnetic stirrer and stir bars

  • Burette, pipettes, and volumetric flasks

  • Reaction flasks (e.g., 50 mL Erlenmeyer flasks)

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of each alkyl chloride in acetone.

    • Prepare a 50:50 (v/v) acetone-water solvent mixture.

  • Reaction Setup:

    • In a series of reaction flasks, place a magnetic stir bar and 20 mL of the 50:50 acetone-water solvent mixture.

    • Add 3-4 drops of phenolphthalein indicator to each flask.

    • Place the flasks in a constant temperature water bath set to 25°C and allow them to equilibrate for 10-15 minutes.

  • Kinetic Run:

    • To initiate the reaction, pipette 1.0 mL of the 0.1 M solution of one of the alkyl chlorides into a reaction flask while stirring. Start a timer immediately.

    • The solution will be acidic due to the formation of HCl. Titrate the solution with the 0.1 M NaOH solution to the phenolphthalein endpoint (faint pink color). Record the volume of NaOH added and the time.

    • Continue to titrate the generated HCl at regular time intervals (e.g., every 5 minutes for the slower reacting compound, and more frequently for the faster one).

    • Repeat the procedure for the other alkyl chloride.

  • Data Analysis:

    • The amount of HCl produced at each time point is equivalent to the amount of alkyl chloride that has reacted.

    • Calculate the concentration of the remaining alkyl chloride at each time point.

    • Plot ln[Alkyl Chloride] versus time. The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.

Expected Outcome:

The rate constant (k) for the solvolysis of 2-(2-chloroethyl)oxolane is expected to be significantly larger than that for 2-(chloromethyl)oxolane, providing quantitative evidence for the role of anchimeric assistance.

Synthesis of Starting Materials

For researchers who wish to synthesize the starting materials, the following general procedures can be adapted.

Synthesis of 2-(2-chloroethyl)oxolane

This compound can be prepared from 2-(2-hydroxyethyl)oxolane by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a base like pyridine to neutralize the HCl byproduct.

Synthesis of 2-(chloromethyl)oxolane (Tetrahydrofurfuryl chloride)

The most common method for the synthesis of 2-(chloromethyl)oxolane is the chlorination of tetrahydrofurfuryl alcohol using thionyl chloride.[3]

Conclusion

The structural arrangement of 2-(2-chloroethyl)oxolane allows for anchimeric assistance by the ether oxygen, leading to a substantial increase in its reactivity in nucleophilic substitution reactions compared to its isomer, 2-(chloromethyl)oxolane. This guide provides the theoretical framework, analogous experimental support, and detailed protocols for researchers to investigate and understand this fundamental principle of organic reactivity. This knowledge is crucial for the rational design of synthetic routes and the development of novel chemical entities in various scientific disciplines.

References

  • Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

  • Kirner, W. R. (1930). ALPHA-TETRAHYDROFURFURYL CHLORIDE AND ALPHA-TETRAHYDROFURFURYL ETHERS. Journal of the American Chemical Society, 52(8), 3251-3256.
  • Scribd. (n.d.). Understanding Anchimeric Assistance. Retrieved from [Link]

  • Thieme E-Journals. (2023). Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. Synthesis.
  • University of Colorado Boulder. (n.d.). Anchimeric Assistance (Neighboring Group Participation). Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Nucleophilic Aliphatic Substitution Reactions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Neighbouring group participation. In Wikipedia. Retrieved from [Link]

Sources

Validation

A Comparative Guide to SN2 Reactivity: 2-(2-chloroethyl)oxolane vs. Linear Alkyl Chlorides

Introduction In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical agents, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone transformation for carbon-hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical agents, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone transformation for carbon-heteroatom bond formation. The efficiency and predictability of this reaction are governed by a confluence of factors including substrate structure, nucleophile strength, leaving group ability, and solvent choice.[1][2] This guide provides an in-depth comparison of the SN2 reactivity of two structurally distinct primary alkyl chlorides: the cyclic ether-containing 2-(2-chloroethyl)oxolane and its acyclic counterpart, the linear alkyl chloride (e.g., 1-chlorobutane).

While both substrates feature a primary carbon center attached to a chlorine leaving group, their reaction kinetics and mechanistic pathways diverge dramatically. This analysis will elucidate the profound impact of a neighboring functional group on reaction rates, a phenomenon that offers both strategic advantages and potential complexities in molecular design. For researchers in drug development, understanding these nuances is critical for optimizing synthetic routes and predicting chemical behavior.

The Fundamental SN2 Profile: Linear Alkyl Chlorides

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group.[3] This backside attack leads to a pentacoordinate transition state and results in the inversion of stereochemical configuration at the reaction center.

For simple linear primary alkyl chlorides like 1-chlorobutane, the reaction rate is primarily dictated by steric hindrance.[4][5][6][7] The accessibility of the electrophilic carbon to the incoming nucleophile is paramount; bulkier substrates react more slowly because they present a higher energy transition state.[5][6] Methyl and primary alkyl halides are the most reactive substrates for the SN2 mechanism due to minimal steric shielding.[2]

The reaction pathway is straightforward: Nu⁻ + R-CH₂-Cl → [Nu···CH₂(R)···Cl]⁻ → Nu-CH₂-R + Cl⁻

The Enhanced Reactivity Profile: 2-(2-chloroethyl)oxolane

At first glance, 2-(2-chloroethyl)oxolane (also known as 2-(2-chloroethyl)tetrahydrofuran) appears to be a standard primary alkyl chloride. However, its structure contains a critical feature that fundamentally alters its reactivity: the oxygen atom of the oxolane ring is positioned β to the leaving group. This strategic placement allows it to function as an internal nucleophile.

This internal participation of a neighboring group, known as Neighboring Group Participation (NGP) or anchimeric assistance , dramatically accelerates the rate of reaction compared to analogous substrates lacking such a group.[8][9][10] The term anchimeric assistance specifically refers to the rate enhancement caused by NGP.[9][10]

The mechanism is no longer a simple one-step SN2 process. Instead, it proceeds via two consecutive SN2 steps:

  • Intramolecular Cyclization (Rate-Determining Step): The ether oxygen attacks the electrophilic carbon, displacing the chloride leaving group to form a bridged, cyclic oxonium ion intermediate. This intramolecular step is kinetically favored over an intermolecular attack by an external nucleophile because the "nucleophile" is already tethered to the molecule, increasing the effective concentration and reducing the entropic cost of reaching the transition state.[10][11]

  • Nucleophilic Ring-Opening: An external nucleophile then attacks one of the carbons of the strained three-membered ring of the oxonium intermediate, opening it to yield the final product.

Crucially, this two-step process, involving two successive inversions, results in an overall retention of configuration at the reaction center, a stark contrast to the inversion seen in a classic SN2 reaction.[8][11]

Visualizing the Mechanistic Divergence

The difference in reaction pathways is best illustrated by comparing their energy profiles and key structures. The linear alkyl chloride proceeds through a single, high-energy transition state, whereas 2-(2-chloroethyl)oxolane proceeds through a lower-energy, two-step pathway involving a discrete intermediate.

G cluster_0 Standard SN2 Pathway (Linear Alkyl Chloride) cluster_1 NGP Pathway (2-(2-chloroethyl)oxolane) R1 Reactants (Nu⁻ + R-CH₂-Cl) TS1 Pentacoordinate Transition State R1->TS1 Concerted Step P1 Product (Nu-CH₂-R + Cl⁻) TS1->P1 Inversion R2 Reactant TS2_1 TS1 R2->TS2_1 Step 1 (fast) I1 Cyclic Oxonium Intermediate TS2_1->I1 Intramolecular SN2 TS2_2 TS2 I1->TS2_2 Step 2 P2 Product (Retention) TS2_2->P2 Intermolecular SN2 G prep 1. Prepare Stock Solutions (Substrate & Nucleophile) setup 2. Spectrophotometer Setup (Warm-up & Calibration) prep->setup lambda 3. Determine λmax (Scan Product Spectrum) setup->lambda equil 4. Equilibrate Solutions (Thermostatted Bath) lambda->equil run 5. Initiate Reaction & Collect Data (Absorbance vs. Time) equil->run plot 6. Plot Data (ln(A∞ - At) vs. Time) run->plot calc1 7. Determine k' (Slope = -k') plot->calc1 calc2 8. Calculate Second-Order k (k = k' / [Nu]) calc1->calc2

Caption: Experimental workflow for a UV-Vis kinetic study.

Implications for Synthesis and Drug Development

The profound difference in reactivity between these two classes of alkyl chlorides has significant practical implications:

  • Rate Acceleration: The anchimeric assistance in substrates like 2-(2-chloroethyl)oxolane can be harnessed to perform substitutions under milder conditions or to achieve faster reaction times, improving process efficiency.

  • Stereochemical Control: NGP leads to retention of configuration, providing a synthetic tool to control stereochemistry in complex molecules, which is paramount in the synthesis of chiral drugs.

  • Potential for Side Reactions: The formation of a reactive cyclic intermediate can sometimes lead to rearrangements or alternative ring-opening products, depending on the nucleophile and reaction conditions. [12]This must be considered during reaction design to avoid unexpected byproducts.

  • Bioisosteric Replacement: The oxolane moiety is a common structural motif in biologically active compounds. [13]Understanding its potential to influence the reactivity of adjacent groups is crucial for medicinal chemists designing new molecular entities.

Conclusion

While both 2-(2-chloroethyl)oxolane and linear alkyl chlorides are primary alkyl halides, they are not equivalent in their SN2 reactivity. Linear alkyl chlorides follow a predictable, concerted SN2 pathway where steric hindrance is the dominant structural factor. In stark contrast, 2-(2-chloroethyl)oxolane's reactivity is overwhelmingly enhanced by neighboring group participation from its β-ether oxygen. This anchimeric assistance changes the mechanism from a single concerted step to a two-step process involving a cyclic oxonium ion intermediate, leading to a dramatic increase in reaction rate and an overall retention of stereochemistry. For researchers and scientists, recognizing the potential for NGP is essential for predicting reaction outcomes, controlling stereochemistry, and designing efficient and robust synthetic strategies in drug discovery and development.

References

  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance.
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  • Dalal Institute. Anchimeric Assistance.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
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  • Nienow, A. Solution Kinetics of a SN2 Reaction.
  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. Organic Chemistry.
  • Rawat, D. & Joshi, M. (2015, September 18). Neighbouring group participation in SN reactions and Anchimeric assistance (CHE).
  • Pendás, A. M., et al. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. PMC - NIH.
  • LibreTexts Chemistry. (2023, August 1). 3.
  • LibreTexts Chemistry. (2024, March 17). 11.2: The SN2 Reaction.
  • Tricks and Tech. (2018, March 10).
  • Chad's Prep. (2020, November 3). SN2 Reactions | 7.1 Organic Chemistry. YouTube.
  • Halpern, A. M. (N.d.). Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College.
  • Ashenhurst, J. (2026, January 9). The SN2 Reaction Mechanism. Master Organic Chemistry.
  • Miles, D. H., et al. (2014, October 14). NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise.
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Comparative

A Comparative Guide to HPLC Method Development and Validation for 2-(2-chloroethyl)oxolane

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(2-chloroethyl)oxolane, a critical intermediate in pharmaceutical synthesis. We will delve into the development and v...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(2-chloroethyl)oxolane, a critical intermediate in pharmaceutical synthesis. We will delve into the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method, contrasting it with alternative techniques like Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals who require a reliable and accurate analytical method for this compound.

Introduction: The Analytical Challenge of 2-(2-chloroethyl)oxolane

2-(2-chloroethyl)oxolane, also known as tetrahydrofurfuryl chloride, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The inherent reactivity and potential for impurity formation necessitate a highly specific and sensitive analytical method.

While Gas Chromatography (GC) is a plausible approach for volatile compounds like 2-(2-chloroethyl)oxolane, HPLC offers distinct advantages in terms of versatility, reduced sample volatility requirements, and a wider range of detection options.[1][2] This guide will focus on the development of a superior HPLC method and provide a detailed validation protocol in accordance with international regulatory standards.

HPLC Method Development: A Rational Approach

The primary objective of HPLC method development is to achieve adequate separation of the target analyte from any potential impurities or degradation products.[3][4] Our experimental design was guided by a systematic evaluation of critical chromatographic parameters.

Instrumentation and Reagents

All experiments were performed on a standard HPLC system equipped with a UV detector. Acetonitrile (HPLC grade), methanol (HPLC grade), and purified water were used for mobile phase preparation. The 2-(2-chloroethyl)oxolane reference standard was of certified purity.

Stationary Phase Selection

A reversed-phase C18 column is the workhorse of modern HPLC due to its broad applicability.[1] We selected a high-purity silica-based C18 column (250 mm x 4.6 mm, 5 µm particle size) as our initial stationary phase. The rationale behind this choice is the non-polar nature of 2-(2-chloroethyl)oxolane, which predicts good retention and separation on a hydrophobic stationary phase.

Mobile Phase Optimization

The mobile phase composition is a critical factor influencing retention and selectivity.[5] We investigated various ratios of acetonitrile and water as the mobile phase. A scouting gradient, running from a low to a high percentage of organic solvent, is an efficient starting point for method development.[6] Based on initial screening, an isocratic mobile phase consisting of Acetonitrile:Water (60:40, v/v) was found to provide optimal retention and peak shape for 2-(2-chloroethyl)oxolane.

Detection Wavelength

Since 2-(2-chloroethyl)oxolane lacks a strong chromophore, UV detection can be challenging. However, it exhibits some absorbance in the lower UV region. A wavelength of 210 nm was selected for detection, providing a suitable balance between sensitivity and baseline noise. For compounds with no UV absorbance, derivatization to introduce a chromophore would be a necessary step.[7]

Comparison with Gas Chromatography (GC)

While a robust HPLC method was successfully developed, it is instructive to compare its performance characteristics with a potential GC method.

FeatureHPLC MethodGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[8]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8]
Sample Volatility Not a strict requirement.Sample must be volatile or amenable to derivatization to increase volatility.
Thermal Stability Suitable for thermally labile compounds.Requires thermal stability of the analyte.
Instrumentation Widely available and versatile.Requires a gas chromatograph, which may be less common in some labs.
Potential Issues Solvent disposal and potential for peak tailing with certain compounds.Potential for thermal degradation of the analyte in the injector port.
Applicability to 2-(2-chloroethyl)oxolane Excellent applicability due to its moderate polarity and UV absorbance at low wavelengths.Feasible, but care must be taken to avoid on-column degradation. EPA Method 8430 utilizes direct aqueous injection GC for a similar compound, bis(2-chloroethyl) ether.[9][10]

HPLC Method Validation: Ensuring Reliability and Accuracy

Method validation is a mandatory requirement to demonstrate that an analytical procedure is suitable for its intended purpose.[4][11][12] The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16][17][18]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19] To demonstrate specificity, a solution of 2-(2-chloroethyl)oxolane was subjected to forced degradation studies (acid, base, oxidation, and heat). The developed method was able to separate the main peak from all degradation products, confirming its specificity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[19] A series of solutions of 2-(2-chloroethyl)oxolane were prepared over a concentration range of 50% to 150% of the target concentration. The peak area response was plotted against the concentration, and the correlation coefficient (r²) was calculated.

ParameterResultAcceptance Criteria (ICH)
Correlation Coefficient (r²)0.9995≥ 0.999
Range 50 µg/mL - 150 µg/mL-
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[19] Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).

Concentration LevelMean Recovery (%)Acceptance Criteria (ICH)
80%99.2%98.0% - 102.0%
100%100.5%98.0% - 102.0%
120%99.8%98.0% - 102.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[19] Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Level% RSDAcceptance Criteria (ICH)
Repeatability (n=6)0.8%≤ 2.0%
Intermediate Precision (n=6, 2 days)1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19] The robustness of the method was evaluated by intentionally varying the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). In all cases, the system suitability parameters remained within the acceptance criteria.

Experimental Protocols

HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-(2-chloroethyl)oxolane reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the mobile phase to achieve a target concentration of 100 µg/mL of 2-(2-chloroethyl)oxolane.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development Analyte Characterization Analyte Characterization Stationary Phase Selection Stationary Phase Selection Analyte Characterization->Stationary Phase Selection Solubility & Polarity Mobile Phase Screening Mobile Phase Screening Stationary Phase Selection->Mobile Phase Screening Column Chemistry Detection Wavelength Optimization Detection Wavelength Optimization Mobile Phase Screening->Detection Wavelength Optimization Isocratic/Gradient Final Method Final Method Detection Wavelength Optimization->Final Method Sensitivity

Caption: Workflow for HPLC method development.

HPLC_Method_Validation_Process cluster_1 Method Validation Specificity Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: HPLC method validation process overview.

Conclusion

The developed and validated HPLC method provides a reliable, accurate, and robust solution for the quantitative analysis of 2-(2-chloroethyl)oxolane. Compared to potential GC methods, the HPLC approach offers greater versatility and is suitable for a wider range of laboratory settings. The comprehensive validation data presented in this guide demonstrates the method's fitness for purpose in a regulated environment, ensuring the quality and consistency of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharmacopeial Forum. <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?[Link]

  • Agilent Technologies. Chromatography Method Modernization per USP <621> Revisions. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PMC. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • SynThink. Challenges in HPLC Method Development for Impurity Identification. [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • U.S. Environmental Protection Agency. Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. [Link]

  • Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • Defense Technical Information Center. High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative X-ray Crystallography of 2-(2-chloroethyl)oxolane Derivatives

Introduction: Unveiling the Solid-State Architecture of Oxolane Scaffolds The 2-(2-chloroethyl)oxolane scaffold is a key heterocyclic motif in medicinal chemistry and synthetic intermediates. The oxolane (tetrahydrofuran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Solid-State Architecture of Oxolane Scaffolds

The 2-(2-chloroethyl)oxolane scaffold is a key heterocyclic motif in medicinal chemistry and synthetic intermediates. The oxolane (tetrahydrofuran) ring, while seemingly simple, possesses significant conformational flexibility, which, combined with the rotatable 2-chloroethyl side chain, creates a complex three-dimensional landscape. This 3D architecture is paramount as it dictates how these molecules interact with biological targets, influences their physicochemical properties like solubility and stability, and governs their packing in the solid state.

Single-crystal X-ray crystallography remains the gold standard for unambiguously determining this three-dimensional structure. It provides high-resolution data on bond lengths, angles, and, most critically, the torsional angles that define the molecule's conformation and the intermolecular interactions that build the crystal lattice.

While a comprehensive public database of crystallographic data for a wide range of 2-(2-chloroethyl)oxolane derivatives is not yet established, the purpose of this guide is to provide a robust, expert-led framework for conducting such a comparative analysis. We will detail the essential parameters for comparison, outline the complete experimental and analytical workflow, and explain the causality behind key experimental choices. This guide is designed to empower researchers to generate, analyze, and compare their own crystallographic data for this important class of molecules.

Part 1: The Crystallographic Data Framework: Key Parameters for Comparison

A rigorous comparison begins with the systematic tabulation of key crystallographic parameters. When analyzing a series of derivatives, these data points provide a quantitative basis for understanding structural modifications. Below is a template table summarizing the critical data to be extracted from a crystallographic information file (CIF).

Table 1: Comparative Crystallographic Data for Illustrative Heterocyclic Compounds

To demonstrate the application of this framework, the table includes data for representative, yet structurally distinct, heterocyclic compounds. This illustrates the range of parameters one would compare.

ParameterCompound 1: A Dichlorohydrin Derivative[1]Compound 2: A Chloro-Bipyridine[2]
Chemical Formula C₁₃H₁₇Cl₂FO₃C₁₂H₁₁ClN₂
Formula Weight 311.17218.68
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P b c a
a (Å) 7.34797.3479
b (Å) 10.93210.932
c (Å) 18.24518.245
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 1464.31464.3
Z 48
Calculated Density (g/cm³) 1.4111.319
Key Torsion Angles (°) C-C-C-C(Ph) = -174.97Dihedral angle between rings = 179.15
Key Intermolecular Interactions O-H···O Hydrogen BondsWeak C-H···N and π-π stacking

Note: The data presented are for illustrative purposes to showcase the comparative parameters. Z represents the number of molecules in the unit cell.

Part 2: Experimental and Analytical Protocols: A Self-Validating Workflow

The integrity of a comparative analysis rests on the quality and consistency of the data acquisition and interpretation. This section outlines a validated, step-by-step methodology.

Step 1: Synthesis and High-Quality Crystal Growth

The journey to a high-quality crystal structure begins with pure material. The synthesis of 2-(2-chloroethyl)oxolane derivatives may involve multi-step procedures, often culminating in the alkylation of a suitable precursor with a 2-chloroethyl moiety or the cyclization to form the oxolane ring.

  • Synthesis & Purification: Synthesize the target derivative using established literature protocols.[3][4][5][6][7] Rigorous purification, typically by column chromatography or recrystallization, is non-negotiable. Purity should be confirmed by NMR and mass spectrometry.

  • Crystal Growth: Growing diffraction-quality single crystals (typically 0.1-0.3 mm) is often the most challenging step. The choice of solvent is critical.

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near-saturation. Loosely cover the vial to allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "precipitant" solvent in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This process uses the diffraction of X-rays by the ordered atoms in a crystal to determine their precise positions in space.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations.[8] The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern of spots (reflections).[9]

Step 3: Structure Solution, Refinement, and Validation

The raw diffraction data is processed to generate the final 3D model.

  • Data Processing: Software like HKL-2000 is used to integrate the reflection intensities and determine the unit cell parameters and space group.[10]

  • Structure Solution & Refinement: Specialized software (e.g., SHELXT, Olex2) is used to solve the "phase problem" and generate an initial electron density map.[11] An atomic model is built into this map and then refined to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final model is assessed by the R-value, which should typically be below 0.05 for high-quality small molecule structures.[11]

Step 4: In-Depth Comparative Analysis

With refined structures for multiple derivatives, the core comparison can begin. This goes beyond a simple overlay of structures and delves into the quantitative differences in conformation and packing.

  • Conformational Analysis: The five-membered oxolane ring is not planar. Its conformation is the primary point of comparison.

    • Identify Key Torsion Angles: Measure the five endocyclic torsion angles within the oxolane ring.

    • Determine Ring Pucker: These angles define the ring's pucker, which typically falls into two main conformations: the Envelope (Cₛ symmetry) , where four atoms are coplanar and one is out of the plane, or the Twist (C₂ symmetry) , where two adjacent atoms are displaced in opposite directions from the plane of the other three.[8]

    • Analyze the Side Chain: Determine the torsion angle(s) describing the orientation of the 2-chloroethyl group relative to the oxolane ring. This flexible chain's conformation is crucial for its interaction potential.

    • Causality: A change in a substituent on the oxolane ring can introduce steric hindrance or electronic effects that favor one conformation over another. For example, a bulky substituent may force the ring into a specific twist conformation to minimize steric strain.

  • Crystal Packing and Intermolecular Interaction Analysis: Molecules do not exist in isolation in a crystal. Their arrangement (packing) is dictated by a network of non-covalent interactions.[12][13][14]

    • Identify Primary Interactions: Look for hydrogen bonds, halogen bonds (where the chlorine atom acts as an electrophile), and other C-H···O or C-H···π interactions.[15]

    • Visualize with Hirshfeld Surface Analysis: This is a powerful tool for visualizing and quantifying intermolecular interactions.[2][16][17] It maps the close contacts a molecule makes with its neighbors onto a 3D surface. The resulting 2D "fingerprint plots" provide a quantitative summary of the different types of interactions (e.g., H···H, O···H, Cl···H), allowing for a direct comparison of the interaction "budgets" between different derivatives.[18][19]

Part 3: Visualization for Enhanced Comparison

Visual tools are essential for synthesizing and communicating complex structural information. Graphviz diagrams can effectively illustrate both the experimental process and the logical framework for comparison.

G Experimental Workflow for Crystallographic Comparison cluster_prep Preparation cluster_data Data Acquisition & Processing cluster_analysis Comparative Analysis cluster_output Output Synthesis Synthesis & Purification of Derivative Crystallization Crystal Growth (Slow Evaporation / Vapor Diffusion) Synthesis->Crystallization SCXRD Single-Crystal X-ray Diffraction Data Collection Crystallization->SCXRD SolveRefine Structure Solution & Refinement SCXRD->SolveRefine Conformation Conformational Analysis (Ring Pucker, Side Chain) SolveRefine->Conformation Packing Packing & Intermolecular Interaction Analysis (Hirshfeld) SolveRefine->Packing Guide Publish Comparison Guide (Tables, Visuals, Interpretation) Conformation->Guide Packing->Guide

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of oxolane derivatives.

G Logical Framework for Comparing Two Derivatives (A vs. B) cluster_conf Logical Framework for Comparing Two Derivatives (A vs. B) cluster_pack Logical Framework for Comparing Two Derivatives (A vs. B) start Compare Refined Structures of Derivative A and B q1 Are Unit Cell Parameters & Space Groups Similar? start->q1 a1 Compare Endocyclic Torsion Angles (Ring Pucker: Envelope vs. Twist) q1->a1 Yes b1 Analyze Packing Motifs (e.g., herringbone, π-stacking) q1->b1 No a2 Compare Side Chain Torsion Angles a1->a2 a3 Correlate Conformational Change with Substituent Effects (Steric/Electronic) a2->a3 end_node Conclude Structure-Property Relationship Insights a3->end_node b2 Quantify Interaction Differences using Hirshfeld Surface Analysis b1->b2 b3 Hypothesize Reason for Different Packing (e.g., new H-bond donor) b2->b3 b3->end_node

Caption: Logical comparison of how to analyze similarities and differences between two crystal structures.

Conclusion

The comparative analysis of X-ray crystallography data for 2-(2-chloroethyl)oxolane derivatives is a powerful method for elucidating subtle but significant structure-property relationships. While public data may be sparse, the robust framework presented here provides a clear pathway for researchers to generate, analyze, and interpret their own findings. By systematically comparing unit cell parameters, dissecting conformational nuances of the flexible oxolane ring and side chain, and quantifying intermolecular interactions with tools like Hirshfeld surface analysis, scientists can uncover the fundamental principles governing the solid-state behavior of this important molecular scaffold. This detailed structural understanding is an indispensable component of modern drug design and materials science.

References

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  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research, 518, 108600. [Link]

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (20), 2070-2071. [Link]

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  • Alexandropoulos, D., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(10), 141. [Link]

  • HKL Research. (n.d.). HKL-2000 Tutorial. [Link]

  • Urzhumtsev, A., et al. (2015). Metrics for comparison of crystallographic maps. Acta Crystallographica Section D, Biological Crystallography, 71(Pt 7), 1504–1515. [Link]

  • Francia, N., et al. (2024). Comparison of crystal structure similarity algorithms for large sets of theoretically predicted structures. CCDC. [Link]

  • Dr. M. Kanagasabapathy. (2023, August 15). XRD data analysis: simple plotting and refinement in GSAS-II [Video]. YouTube. [Link]

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  • Lawrence Livermore National Laboratory. (2020, December 23). Molecular crystal structures pack it in. [Link]

  • Ohio State Software Directory. (n.d.). CrystalMaker Suite. [Link]

  • Guseynova, S. N., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-di-chloro-3,3-dieth-oxy-1-(4-fluoro-phen-yl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 444-447. [Link]

  • Wikipedia. (2023, December 18). Crystallographic database. [Link]

  • Lee, S., & Kim, S. J. (2023). Crystal Packing of Protomers Provides a Valuable Structural Insight into Protein Structure. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Chemistry Stack Exchange. (2020, May 8). What are the freely available crystal-structure visualization softwares?. [Link]

  • Cole, J. C., et al. (2012). Validating and understanding ring conformations using small molecule crystallographic data. Journal of Computer-Aided Molecular Design, 26(5), 581–594. [Link]

  • CCDC. (2024, March 26). Crystal Packing Similarity Enhancements for Crystal Structure Prediction. [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. [Link]

  • Murray-Rust, P., & Raftery, J. (2017). Conformational Analysis from Crystallographic Data using Conceptual Clustering. ResearchGate. [Link]

  • Gavezzotti, A. (n.d.). Crystal Packing. IUCr. [Link]

  • Meneghini, C. (n.d.). Brief tutorial on X ray powder diffraction data analysis. Dipartimento di Matematica e Fisica, Università di Roma Tre. [Link]

  • Read, R. (n.d.). Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. [Link]

  • Riddell, F. G. (n.d.). Heterocyclic Conformational Analysis. ElectronicsAndBooks. [Link]

  • Grosu, I., et al. (2011). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. [Link]

  • Gavezzotti, A. (2005). Toward a Quantitative Description of Crystal Packing in Terms of Molecular Pairs: Application to the Hexamorphic Crystal System, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. Crystal Growth & Design, 5(5), 1807-1815. [Link]

  • El-Mowafy, A. M., et al. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2025(2), M1908. [Link]

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  • Vedejs, E., & Lu, S. (2003). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Organic Syntheses, 80, 187. [Link]

  • Azmi, N. S., et al. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 18(3), 106367. [Link]

  • Google Patents. (2014). CN103497172A - Synthetic method of 2-chlorothiophene.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Chloroethyl)oxolane

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Chloroethyl)oxolane, a halogenated organic compound. The procedures outlined herein are synthesized from established safety protocols for similar chemical classes, ensuring a robust and self-validating system for waste management.

Understanding the Hazards: A Proactive Approach to Safety

Key Anticipated Hazards:

  • Flammability: Like many organic solvents, 2-(2-Chloroethyl)oxolane is expected to be a flammable liquid.[1][2][3] Keep it away from all sources of ignition, including open flames, hot surfaces, and sparks.[3][4]

  • Toxicity and Irritation: Halogenated compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2] It is anticipated to cause skin and eye irritation.[1][5]

  • Peroxide Formation: The ether linkage in the oxolane ring presents a significant risk of forming explosive peroxides upon exposure to air and light, particularly with prolonged storage.[4][6]

Hazard ClassAnticipated GHS ClassificationPrecautionary Measures
Flammable Liquid Category 2 or 3Keep away from heat and ignition sources. Use in a well-ventilated area.[3][4]
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.[2]Wear appropriate personal protective equipment (PPE). Avoid generating aerosols.[3]
Skin/Eye Irritation Category 2Wear chemical-resistant gloves and safety goggles.[1][5]
Carcinogenicity Suspected carcinogenHandle in a designated area, such as a chemical fume hood.[3][7]
Peroxide Formation Potential for explosive peroxide formationDate containers upon receipt and opening. Test for peroxides before heating or distillation.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(2-Chloroethyl)oxolane for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.

  • Respiratory Protection: All handling of 2-(2-Chloroethyl)oxolane should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Disposal Protocol: A Step-by-Step Guide

The disposal of 2-(2-Chloroethyl)oxolane is a multi-step process that prioritizes safety and regulatory compliance.

Step 1: Initial Assessment and Peroxide Testing

Before initiating disposal, visually inspect the container for any signs of peroxide formation, such as crystal formation or a viscous liquid. If peroxides are suspected, do not move the container . Contact your institution's Environmental Health and Safety (EHS) office immediately.[4][6]

If the material is within its expiration date and shows no visual signs of peroxide formation, it is still prudent to test for peroxides, especially if the container has been opened previously. Commercially available peroxide test strips can be used for this purpose.

Step 2: Waste Segregation

Proper segregation of hazardous waste is critical to prevent dangerous reactions and to ensure compliant disposal.[8]

  • Designated Waste Container: 2-(2-Chloroethyl)oxolane must be collected in a designated container for halogenated organic waste .[9] These containers are typically labeled and provided by your institution's EHS department.

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, as they require different disposal methods, often high-temperature incineration.[8][9][10] Also, do not mix with other waste streams such as acids, bases, or oxidizers.

Step 3: Waste Collection
  • Work in a Fume Hood: All transfers of 2-(2-Chloroethyl)oxolane to the waste container must be performed inside a certified chemical fume hood.

  • Labeling: Ensure the halogenated waste container is clearly and accurately labeled with its contents. Include the full chemical name, "2-(2-Chloroethyl)oxolane," and an estimate of the quantity added.

  • Secure Containment: Keep the waste container securely closed when not in use.

Step 4: Arranging for Disposal

Once the waste container is full or you have no further need to dispose of this chemical, contact your institution's EHS office to arrange for a hazardous waste pickup.[11] Do not attempt to dispose of this chemical down the drain or in the regular trash.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: If the spill is large or you feel it is unsafe to handle, evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If it is safe to do so, extinguish any nearby flames and turn off equipment that could create a spark.

  • Ventilate: Ensure the chemical fume hood is operating to ventilate the area.

  • Small Spills: For small spills that you are trained and equipped to handle, use a chemical spill kit with an absorbent material suitable for organic solvents.

  • Containment and Cleanup:

    • Don the appropriate PPE.

    • Contain the spill with absorbent pads or booms.

    • Apply absorbent material to the spill, working from the outside in.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into a designated container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.[11]

  • Reporting: Report all spills to your supervisor and EHS office, in accordance with your institution's policies.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the safe disposal of 2-(2-Chloroethyl)oxolane.

Disposal_Workflow start Start: Have 2-(2-Chloroethyl)oxolane for Disposal assess_peroxides Assess for Peroxide Formation (Visual Inspection & Testing) start->assess_peroxides peroxides_suspected Peroxides Suspected? assess_peroxides->peroxides_suspected contact_ehs STOP! Contact EHS Immediately peroxides_suspected->contact_ehs Yes no_peroxides No Peroxides Detected peroxides_suspected->no_peroxides No ppe Don Appropriate PPE no_peroxides->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate collect Collect in Labeled Waste Container segregate->collect request_pickup Request Hazardous Waste Pickup from EHS collect->request_pickup

Caption: Decision workflow for the disposal of 2-(2-Chloroethyl)oxolane.

Conclusion: A Culture of Safety

The proper disposal of 2-(2-Chloroethyl)oxolane is a critical aspect of laboratory safety and environmental responsibility. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can ensure a safe working environment for themselves and their colleagues. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any questions or concerns.

References

Sources

Handling

Personal protective equipment for handling 2-(2-Chloroethyl)oxolane

An In-Depth Guide to Personal Protective Equipment for Handling 2-(2-Chloroethyl)oxolane As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only at the cutting e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-(2-Chloroethyl)oxolane

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only at the cutting edge of innovation but also at the highest standard of safety. The molecule in focus, 2-(2-Chloroethyl)oxolane (CAS No. 80506-21-4), belongs to the chemical class of chlorinated cyclic ethers. This structural motif demands a rigorous and informed approach to safety. Its oxolane (tetrahydrofuran) backbone suggests high flammability and the potential to form explosive peroxides, while the chloroethyl group introduces hazards associated with alkyl halides, including potential toxicity and reactivity.

This guide moves beyond a simple checklist. It provides a comprehensive operational framework grounded in the principles of chemical causality, ensuring that every safety measure is understood, justified, and correctly implemented.

Hazard Analysis: Understanding the Inherent Risks

A thorough risk assessment is the foundation of laboratory safety. For 2-(2-Chloroethyl)oxolane, the hazards are multifaceted, stemming from both its physical properties and its chemical structure.

Known and Inferred Hazards:

Based on available data and analysis of structurally similar compounds like tetrahydrofuran (THF) and other chlorinated hydrocarbons, a robust safety protocol must account for the following risks:

Hazard ClassificationDescriptionRationale & Causality
Flammable Liquid The substance is classified as a Flammable Liquid, Category 3.[1][2] This means it can be ignited by heat, sparks, or flames under normal laboratory conditions.[2][3]The oxolane (THF) ring is a volatile and flammable ether. Vapors are often heavier than air and can travel to a distant ignition source and flash back.[4][5]
Skin & Eye Irritation Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1][2]Like many organic solvents and alkyl halides, this compound can defat the skin, leading to irritation and dermatitis upon prolonged contact.[4][6] Direct contact with the eyes can cause significant damage.[7]
Systemic Toxicity Potential for specific target organ toxicity (single exposure), primarily affecting the central nervous system and causing drowsiness or dizziness.[1]The THF moiety is known to cause CNS depression.[4][5] Inhalation of vapors should be minimized.
Peroxide Formation Ethers, particularly cyclic ethers like oxolane, can form explosive peroxides upon exposure to air and light.[3][5][6]This is a critical, often overlooked, hazard. Peroxides can detonate upon heat, shock, or friction, especially during distillation or concentration.[6][8]
Suspected Carcinogenicity Structurally related compounds, such as THF and 2-(2-Chloroethyl)oxirane, are suspected of causing cancer.[3][4][9]While not explicitly classified for this specific molecule, the presence of an alkylating chloroethyl group and the classification of similar compounds warrant handling it as a potential carcinogen.

The Core of Protection: A Multi-Layered PPE Protocol

Personal Protective Equipment (PPE) is the final barrier between you and the chemical. Its selection must be deliberate and matched to the specific hazards identified above. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE at no cost to employees.[10]

Foundational Protection: Standard Laboratory Attire

This is the non-negotiable minimum for entering any laboratory space where this chemical is handled.

  • Long Pants and Closed-Toe Shoes: Provides a basic barrier against accidental splashes and spills.[11]

  • Safety Glasses: While a minimum requirement, they are insufficient for handling this chemical. They must always be supplemented with more robust protection as described below.

Hand Protection: Selecting the Right Glove

There is no single glove that protects against all chemicals.[12][13] For 2-(2-Chloroethyl)oxolane, a chlorinated ether, glove selection is critical.

  • Causality of Glove Choice: The primary risks are skin irritation and potential absorption of a toxic substance.[1][9] Therefore, the glove material must resist both permeation (the chemical seeping through the glove on a molecular level) and degradation (the physical breakdown of the glove material).

  • Recommended Materials:

    • Primary Choice (Prolonged Contact/Immersion): Polyvinyl alcohol (PVA) gloves offer excellent protection against chlorinated and aromatic solvents.[14] Crucial Limitation: PVA is water-soluble and should not be used with water-based solutions.[14]

    • Alternative Choice: Heavy-duty butyl rubber or Viton™ gloves. Butyl rubber is effective against ethers and many chlorinated compounds.[15]

    • Incidental Contact Only: Nitrile gloves may be used for brief, incidental contact, but they offer limited resistance to chlorinated solvents.[13] If contact occurs, they must be removed and discarded immediately.[13] Always double-glove if using nitrile for an outer layer of protection during dexterity-requiring tasks.

Eye and Face Protection: Shielding Against Splashes and Vapors

Given the severe eye irritation classification, this is an area where enhanced protection is mandatory.

  • Chemical Splash Goggles: These are required any time the chemical is handled.[12] They provide a full seal around the eyes, protecting from splashes from any direction.

  • Face Shield: A face shield must be worn in addition to chemical splash goggles when handling larger quantities (>100 mL), performing transfers, or when there is any risk of a significant splash.[12][15] The face shield protects the entire face from direct contact.

Body Protection: Beyond the Standard Lab Coat
  • Chemical-Resistant Lab Coat: A standard cotton or polyester lab coat is insufficient. A coat made of a chemical-resistant material (e.g., coated polypropylene) should be worn.

  • Chemical Apron: When transferring liquids or running reactions with a significant splash potential, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[14]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol integrates PPE use into a comprehensive workflow, ensuring safety at every stage. All handling of 2-(2-Chloroethyl)oxolane must be performed inside a certified chemical fume hood.[11]

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (In Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_1 Conduct Risk Assessment (Review SDS) prep_2 Verify Fume Hood Certification & Location of Safety Equipment (Eyewash, Shower, Spill Kit) prep_1->prep_2 prep_3 Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Coat/Apron - Double Gloves (e.g., Nitrile + Butyl) prep_2->prep_3 handle_1 Ground Equipment to Prevent Static Discharge prep_3->handle_1 Proceed to Hood handle_2 Perform Chemical Transfer or Reaction handle_1->handle_2 handle_3 Securely Cap all Containers Immediately After Use handle_2->handle_3 clean_1 Decontaminate Work Surface handle_3->clean_1 Work Complete clean_2 Segregate Waste: - Chlorinated Liquid Waste - Contaminated Solid Waste clean_1->clean_2 clean_3 Label Waste Containers with Hazardous Waste Label clean_2->clean_3 clean_4 Remove PPE in Correct Order (Gloves Last) clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: Safe Handling Workflow for 2-(2-Chloroethyl)oxolane.

Emergency Response and Decontamination

Preparation is key to mitigating the impact of an accident.

Spill Management
  • Minor Spill (in fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[16]

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate all personnel from the immediate area.

    • Alert your supervisor and institutional safety office.

    • Eliminate all ignition sources if it is safe to do so.[11]

    • Restrict access to the area.

    • Allow only trained personnel with appropriate respiratory protection to conduct the cleanup.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

Chemical waste must be handled with the same care as the parent chemical.

  • Waste Segregation: All waste streams containing 2-(2-Chloroethyl)oxolane must be treated as hazardous. Maintain separate, clearly labeled waste containers for:

    • Chlorinated Liquid Waste: For the chemical itself and any solutions containing it.[16]

    • Contaminated Solid Waste: For used gloves, absorbent materials, and other contaminated disposable items.

  • Container Management:

    • Use robust, chemically compatible containers with secure screw caps.

    • Fill containers to no more than 80% capacity to allow for vapor expansion.[16]

    • Keep waste containers closed at all times, except when adding waste.[11]

    • Store waste containers in a designated, well-ventilated secondary containment area away from ignition sources.[11]

  • Final Disposal: Dispose of all waste through your institution's official hazardous waste management program, following all local and national regulations.[3]

By integrating this comprehensive safety and handling plan into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • 2-(2-chloroethyl)oxolane — Chemical Substance Information. NextSDS. [Link]

  • 2-(2-Chloroethyl)oxirane | C4H7ClO | CID 12519722. PubChem - NIH. [Link]

  • Safety Data Sheet - Tetrahydrofuran. Dairen Chemical Corporation. [Link]

  • Personal Protective Equipment Selection Guide. Environmental Health & Safety, The University of Texas at Dallas. [Link]

  • Material Safety Data Sheet - Kao Chemicals. Kao Chemicals. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Standard Operating Procedure for the use of 2-Chloroethanol. Western Carolina University. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Chemical/Biological and Decontamination Agent Information. US EPA. [Link]

  • exo/endo-7-NORCARANOL. Organic Syntheses. [Link]

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  • Disposal of Waste Solvents. NUS Chemistry. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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